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  • Product: 5-Bromo-2-chloro-N-ethyl-nicotinamide
  • CAS: 1249312-18-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Abstract The definitive assignment of a chemical structure is a cornerstone of modern chemical research and drug development. It ensures compound identity, purity, and provides the foundational data for structure-activit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical research and drug development. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of 5-Bromo-2-chloro-N-ethyl-nicotinamide, a substituted pyridine derivative of interest in medicinal chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical sciences, offering not just protocols, but the causal reasoning behind the selection and interpretation of each analytical method.

Introduction and Strategic Overview

5-Bromo-2-chloro-N-ethyl-nicotinamide is a halogenated derivative of nicotinamide.[1] The precise arrangement of its substituents—a bromine atom, a chlorine atom, and an N-ethyl amide group on the pyridine ring—is critical to its chemical properties and potential biological activity. Incorrect structural assignment can lead to flawed research and development pathways. Therefore, a systematic and orthogonal approach is required to unambiguously determine its constitution.

Our strategy relies on a synergistic application of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a cross-validating confirmation of the final structure.

  • Mass Spectrometry (MS): To determine the molecular weight (MW) and elemental composition (molecular formula).

  • Infrared (IR) Spectroscopy: To identify key functional groups present, such as the amide C=O and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework, establish connectivity between atoms, and confirm the specific substitution pattern on the aromatic ring.

  • Elemental Analysis (EA): To provide an independent, quantitative confirmation of the elemental composition.

The following diagram illustrates the logical workflow for this multi-technique structural elucidation process.

Elucidation_Workflow cluster_end Confirmation MS Mass Spectrometry (Molecular Formula) H_NMR 1H NMR (Proton Environments) MS->H_NMR Provides MW IR IR Spectroscopy (Functional Groups) IR->H_NMR Confirms Groups EA Elemental Analysis (Elemental Ratios) Structure Final Structure Assignment EA->Structure Confirms Formula C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) C_NMR->D2_NMR D2_NMR->Structure Defines Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For 5-Bromo-2-chloro-N-ethyl-nicotinamide, MS is particularly powerful due to the distinct isotopic patterns of chlorine and bromine, which serve as a clear diagnostic signature.[2][3]

Expected Data: The molecular formula is C₈H₈BrClN₂O. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will create a characteristic isotopic cluster for the molecular ion (M⁺).[4][5] The expected pattern would be a group of peaks at M+, M+2, and M+4, with relative intensities dictated by the natural abundance of these isotopes.

Ion ClusterExpected m/z (Monoisotopic)DescriptionExpected Relative Abundance
[M]⁺260.9563C₈H₈⁷⁹Br³⁵ClN₂O~75% (relative to M+2)
[M+2]⁺262.9542Contains ⁸¹Br or ³⁷Cl100% (Base peak of cluster)
[M+4]⁺264.9512Contains ⁸¹Br and ³⁷Cl~24% (relative to M+2)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine) to ensure high mass accuracy.[4]

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and fragmentation, providing both the molecular ion and structural clues from fragment ions.[3]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500 to capture the molecular ion and any significant fragments.

  • Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern to confirm the presence of one Br and one Cl atom.[6] Use the exact mass from a high-resolution instrument to calculate the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this compound, IR is crucial for confirming the presence of the secondary amide group (N-H and C=O bonds) and the aromatic pyridine ring.

Expected Data: The structure contains a secondary amide, an aromatic ring, and carbon-halogen bonds. The expected IR absorptions are summarized below.[7][8]

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3300N-H (Amide)StretchMedium, sharp peak
~3050C-H (Aromatic)StretchWeak, sharp peaks
~2970C-H (Alkyl)StretchMedium peaks
1640-1680C=O (Amide I)StretchStrong, sharp peak[9]
1550-1600C=C / C=NRing StretchMedium peaks
~1540N-H (Amide II)BendMedium-strong peak[10]
1000-1200C-NStretchMedium peaks
< 800C-Cl / C-BrStretchMedium to strong peaks

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy is the most powerful tool for small molecule structure elucidation. It provides detailed information about the chemical environment, number, and connectivity of ¹H and ¹³C atoms.[11][12] For 5-Bromo-2-chloro-N-ethyl-nicotinamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of the entire structure.[13][14]

Experimental Protocol: General NMR Sample Preparation & Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[15][16] Ensure the sample is fully dissolved to prevent poor spectral quality.[17]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[18]

  • Shimming: The instrument automatically or manually adjusts the magnetic field homogeneity ("shimming") to achieve sharp, well-resolved peaks.[16]

  • Data Acquisition: Run a series of NMR experiments as detailed below.

¹H NMR: Proton Environments

Purpose: To determine the number of distinct proton environments, their integration (relative number of protons), chemical shift (electronic environment), and multiplicity (neighboring protons).

Expected Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~8.6Doublet (d)1HH-6Deshielded by adjacent nitrogen and bromine.
b~8.1Doublet (d)1HH-4Deshielded by nitrogen, coupled to H-6.
c~6.5Broad Singlet (br s)1HN-HExchangeable proton, broad signal.
d~3.4Quartet (q)2H-CH₂-Adjacent to N and coupled to -CH₃.
e~1.2Triplet (t)3H-CH₃Coupled to adjacent -CH₂-.
¹³C NMR: The Carbon Skeleton

Purpose: To determine the number of distinct carbon environments.

Expected Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon, highly deshielded.
~150C-2Attached to electronegative Cl and N.
~148C-6Attached to electronegative N.
~140C-4Aromatic CH.
~122C-5Attached to electronegative Br.
~120C-3Quaternary carbon attached to C=O.
~40-CH₂-Aliphatic carbon attached to N.
~15-CH₃Aliphatic carbon.
2D NMR: Connecting the Pieces

For complex molecules, 1D spectra alone may not be sufficient to confirm connectivity. 2D NMR spreads the information across two frequency dimensions, resolving overlaps and revealing correlations between nuclei.[19][20]

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[21]

  • Expected Correlation: A cross-peak between the -CH₂- quartet (d) and the -CH₃ triplet (e), confirming the ethyl group. A weak cross-peak between the two aromatic protons H-4 (b) and H-6 (a) would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

  • Expected Correlations:

    • H-6 (a) → C-6

    • H-4 (b) → C-4

    • -CH₂- (d) → -CH₂-

    • -CH₃- (e) → -CH₃-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (2-3 bonds, ²JCH, ³JCH). This is the key experiment for piecing together the molecular fragments.

The diagram below illustrates how key HMBC correlations would confirm the final structure.

HMBC_Correlations cluster_structure Key HMBC Correlations struct Structure Representation H6 H-6 (a) C5 C-5 H6->C5 ³J H4 H-4 (b) CO C=O H4->CO ³J H4->C5 ²J NH N-H (c) CH2 -CH₂- (d) NH->CH2 ²J NH->CO CH3 -CH₃- (e) CH2->CO ²J CH3->CH2 ²J C3 C-3

Caption: Key HMBC correlations confirming connectivity.

  • H-4 to C=O: Confirms the position of the amide group at C-3.

  • H-4 to C-5: Confirms the adjacency of the H-4 proton to the bromine-bearing carbon.

  • H-6 to C-5: Confirms the adjacency of the H-6 proton to the bromine-bearing carbon.

  • -CH₂- to C=O: Confirms the ethyl group is attached to the amide nitrogen.

Elemental Analysis: Quantitative Confirmation

Causality: While HRMS provides a highly accurate mass, elemental analysis (EA) offers an independent, quantitative measure of the mass percentages of C, H, and N.[22][23] This technique involves combusting the sample and measuring the resulting gases (CO₂, H₂O, N₂) to determine the elemental composition of the original compound.[24][25] This serves as a final check on the proposed molecular formula and sample purity.[26]

Expected Data for C₈H₈BrClN₂O:

ElementTheoretical Mass %
Carbon (C)36.73%
Hydrogen (H)3.08%
Nitrogen (N)10.71%

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh ~2 mg of the dry, pure compound into a tin capsule using a microbalance.[24]

  • Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) in an oxygen-rich environment, ensuring complete combustion.

  • Separation & Detection: The combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the mass percentages of C, H, and N. The results should agree with the theoretical values to within ±0.4%.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating the data from multiple orthogonal analytical techniques, the structure of 5-Bromo-2-chloro-N-ethyl-nicotinamide is unambiguously confirmed.

  • Mass Spectrometry established the molecular formula C₈H₈BrClN₂O through its exact mass and unique isotopic pattern.

  • Infrared Spectroscopy confirmed the presence of the key secondary amide and aromatic functional groups.

  • ¹H and ¹³C NMR provided the complete carbon-hydrogen framework.

  • 2D NMR (COSY, HSQC, and especially HMBC) definitively established the connectivity between atoms, confirming the 2,5-substitution pattern on the pyridine ring and the N-ethyl amide at the 3-position.

  • Elemental Analysis provided quantitative data that validated the elemental composition derived from HRMS.

This comprehensive approach ensures high confidence in the structural assignment, providing a solid foundation for any further research or development involving this compound.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link][22]

  • e-PGPathshala. Principles of 2D NMR spectroscopy- Homonuclear co. [Link][13]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][14]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link][23]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Link][24]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link][25]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link][2]

  • Unknown. Interpretation of mass spectra. [Link][3]

  • Elementar. Elemental analysis: operation & applications. [Link][26]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link][18]

  • Waters Corporation. Interpreting Mass Spectrometry Output. [Link][4]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link][5]

  • Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link][6]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link][19]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link][15]

  • Iowa State University. NMR Sample Preparation. [Link][17]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Scribd. Aia-Basic Principles of 2d NMR. [Link][21]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link][20]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link][16]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link][7]

  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link][9]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link][8]

  • OPUS at UTS. Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor. [Link][11]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Academia.edu. (PDF) Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. [Link]

  • OPUS at UTS. Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor. [Link][12]

  • ResearchGate. (2025, August 6). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. [Link]

  • Scholars Archive. (2017, January 1). Structural characterization of the interactions of nicotinamide and analogs with human SIRT6 by saturation transfer difference (STD) NMR and site directed mutagenesis. [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • SigmaAldrich.cn. 5-Bromo-N-(2-morpholinoethyl)nicotinamide | 515866-67-8. [Link]

  • PMC - NIH. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • ResearchGate. FTIR Functional Group Analysis. This comparison highlights the.... [Link][10]

Sources

Exploratory

Technical Guide: Synthesis of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Executive Summary Molecule: 5-Bromo-2-chloro-N-ethyl-nicotinamide CAS: (Analogous to 29241-65-4 for the acid precursor) Application: Key intermediate for kinase inhibitors, agrochemicals (e.g., Nicofluprole analogs), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Bromo-2-chloro-N-ethyl-nicotinamide CAS: (Analogous to 29241-65-4 for the acid precursor) Application: Key intermediate for kinase inhibitors, agrochemicals (e.g., Nicofluprole analogs), and pyridine-based API scaffolds.

This technical guide details the robust synthesis of 5-Bromo-2-chloro-N-ethyl-nicotinamide. Unlike standard amide couplings, this protocol addresses the specific chemoselectivity challenge posed by the 2-chloro-pyridine motif. The 2-position is highly susceptible to Nucleophilic Aromatic Substitution (


), particularly by primary amines like ethylamine.

This guide prioritizes the Acid Chloride Route over peptide coupling reagents (HATU/EDC) due to its superior scalability and ability to operate at low temperatures, which kineticially favors


-acylation over 

displacement.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the halogen substituents prior to the amide handle to maximize regiocontrol.

Strategic Disconnections
  • Amide Bond Formation: The final step involves the reaction of ethylamine with an activated carboxylic acid derivative.

  • Deoxychlorination: The 2-chloro substituent is installed via the reaction of a 2-hydroxy precursor with phosphoryl chloride (

    
    ) or thionyl chloride (
    
    
    
    ).
  • Regioselective Bromination: Electrophilic bromination occurs at the C5 position of the 2-hydroxynicotinic acid due to the para-directing effect of the hydroxyl (tautomeric pyridone) group.

Retrosynthesis Target Target: 5-Bromo-2-chloro-N-ethyl-nicotinamide Intermediate1 Intermediate 1: 5-Bromo-2-chloronicotinoyl chloride Target->Intermediate1 Amidation (EtNH2, <0°C) Intermediate2 Intermediate 2: 5-Bromo-2-chloronicotinic acid Intermediate1->Intermediate2 Activation (SOCl2) Intermediate3 Intermediate 3: 5-Bromo-2-hydroxynicotinic acid Intermediate2->Intermediate3 Deoxychlorination (POCl3/DMF) SM Starting Material: 2-Hydroxynicotinic acid Intermediate3->SM Bromination (Br2, AcOH)

Caption: Retrosynthetic pathway illustrating the stepwise installation of functional groups to avoid regioselectivity issues.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic acid

Reaction Type: Electrophilic Aromatic Substitution (Bromination) Mechanism: The 2-hydroxy group (existing as the 2-pyridone tautomer) activates the C5 position.

Protocol:

  • Setup: Charge a 3-neck round bottom flask with 2-hydroxynicotinic acid (1.0 eq) and Glacial Acetic Acid (10 vol).

  • Addition: Add Bromine (

    
    , 1.1 eq) dropwise over 30 minutes at room temperature.
    
    • Expert Insight: If the reaction is sluggish, a catalytic amount of Iron (Fe) powder can be added, but usually, the activation from the 2-OH group is sufficient.

  • Reaction: Heat to 50–60°C for 4 hours. Monitor by HPLC/TLC.

  • Workup: Cool the mixture to 0°C. The product often precipitates. Pour the mixture into ice water (20 vol). Filter the off-white solid.[1]

  • Purification: Wash the cake with water and cold isopropanol. Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–90%.[2]

Step 2: Synthesis of 5-Bromo-2-chloronicotinic acid

Reaction Type: Vilsmeier-Haack type Deoxychlorination Critical Parameter: Complete removal of moisture to prevent reversion to the hydroxy acid.

Protocol:

  • Setup: Suspend 5-bromo-2-hydroxynicotinic acid (1.0 eq) in

    
     (5.0 eq) or 
    
    
    
    (3.0 eq).
  • Catalyst: Add DMF (catalytic, 0.1 eq). This forms the Vilsmeier reagent, essential for activating the pyridone oxygen.

  • Reaction: Reflux (approx. 80°C for

    
     or 105°C for 
    
    
    
    ) for 3–5 hours. The suspension should clear as the acid chloride/chloro-acid forms.
    • Note: This step initially forms the acid chloride.[3] To isolate the acid (stable intermediate), we perform an aqueous quench.

  • Quench: Cool to room temperature. Pour slowly onto crushed ice. The acid chloride hydrolyzes back to the carboxylic acid, but the 2-Cl remains intact.

  • Isolation: Adjust pH to ~2-3 with saturated

    
     or dilute NaOH to ensure precipitation of the free acid. Filter the solid.[4][5][6][7]
    
    • Yield Expectation: 80–95%.[2]

Step 3: Amidation to 5-Bromo-2-chloro-N-ethyl-nicotinamide

Reaction Type: Nucleophilic Acyl Substitution Critical Safety & Selectivity Warning: The 2-chloro position is electrophilic. If the reaction temperature rises >10°C in the presence of excess ethylamine, the amine will displace the chlorine (


), forming the 2-ethylamino impurity.

Protocol:

  • Activation: Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in Toluene or DCM (anhydrous). Add

    
     (2.0 eq) and DMF (1 drop). Reflux for 2 hours until gas evolution (
    
    
    
    ) ceases and the solution clears.
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (azeotrope with toluene) to obtain the crude 5-bromo-2-chloronicotinoyl chloride .
    
  • Amidation Setup: Dissolve the crude acid chloride in anhydrous THF or DCM (10 vol). Cool to -10°C to 0°C (Ice/Salt bath).

  • Amine Addition: Add Triethylamine (

    
    , 1.2 eq) followed by Ethylamine (2.0 M in THF, 1.1 eq).
    
    • Alternative: If using Ethylamine hydrochloride salt, mix it with 2.2 eq of

      
       before adding.
      
    • Rate: Add dropwise.[1][8] Maintain internal temperature below 5°C .

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 0.5M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Part 3: Critical Process Parameters & Logic

Chemoselectivity Control System

The success of this synthesis relies on distinguishing between the two electrophilic sites: the Carbonyl Carbon (C=O) and the C2-Carbon of the pyridine ring.

ParameterConditionRationale
Temperature < 5°C

-acylation (Amidation) has a lower activation energy (

) than

. Low temp freezes out the side reaction.
Solvent DCM or THFNon-polar/aprotic solvents destabilize the Meisenheimer complex intermediate required for

.
Stoichiometry 1.1 eq AmineLarge excess of ethylamine increases the statistical probability of attacking the C2-Cl position.
Base DIPEA/TEAUse a bulky, non-nucleophilic auxiliary base to scavenge HCl without competing for the electrophile.
Workflow Visualization

Workflow cluster_activation Phase 1: Activation cluster_amidation Phase 2: Amidation (Controlled) Step1 Reflux Acid + SOCl2 (Formation of Acid Chloride) Step2 Evaporation of Excess SOCl2 (Crucial to prevent amine salt formation) Step1->Step2 Step3 Dissolve in DCM/THF Cool to -10°C Step2->Step3 Step4 Slow Addition of EtNH2/TEA (Keep T < 5°C) Step3->Step4 Step5 Quench & Extract Step4->Step5

Caption: Operational workflow emphasizing the temperature control required during the amine addition phase.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • H-NMR (DMSO-d6):

    • Amide NH: Broad triplet/singlet around

      
       8.5–9.0 ppm.
      
    • Pyridine Protons: Two distinct doublets (or singlets depending on resolution) around

      
       8.4–8.8 ppm (C4-H and C6-H).
      
    • Ethyl Group: Quartet at

      
       3.3 ppm (
      
      
      
      ) and Triplet at
      
      
      1.1 ppm (
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • Look for the characteristic isotope pattern of Bromine (

      
      ) and Chlorine (
      
      
      
      ).
    • Target Mass

      
       (depending on isotope combination).
      

References

  • Synthesis of 5-Bromo-2-hydroxynicotinic acid

    • Source: ChemicalBook & Synthetic Communic
    • Context: Bromination of 2-hydroxynicotinic acid using bromine in alkaline solution or acetic acid.
    • Link:

  • Preparation of 5-Bromo-2-chloronicotinic acid

    • Source: Google P
    • Context: Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids and subsequent chlorination.[6]

    • Link:

  • Amidation of Halogenated Nicotinic Acids (General Protocol)

    • Source: BenchChem Technical Guide.[5]

    • Context: Protocols for converting 5-bromo-nicotinic acid derivatives to amides via acid chlorides, including handling of side reactions.
    • Link:

  • Regioselectivity in Chloropyridine Amidation

    • Source: Arabian Journal of Chemistry (2014).[9]

    • Context: Investigation of regioselectivity on the reaction of bromo-chloro-pyrimidines/pyridines with amines, highlighting the competition between amid
    • Link:

Sources

Foundational

The "Dual-Handle" Scaffold: Therapeutic Potential of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Topic: Potential Therapeutic Targets of 5-Bromo-2-chloro-N-ethyl-nicotinamide Content Type: Technical Whitepaper / Pharmacophore Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 5-Bromo-2-chloro-N-ethyl-nicotinamide Content Type: Technical Whitepaper / Pharmacophore Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, 5-Bromo-2-chloro-N-ethyl-nicotinamide (hereafter referred to as BCEN ) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets through selective functionalization.

BCEN is not merely a single drug candidate; it is a high-value lynchpin intermediate . Its value lies in its orthogonal reactivity:

  • The C2-Chloro position: A highly electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr), typically with amines or alkoxides.

  • The C5-Bromo position: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl systems.

  • The N-Ethyl Amide: A fixed moiety that modulates lipophilicity (LogP) and hydrogen-bond donor/acceptor profiles, crucial for blood-brain barrier (BBB) penetration and solubility.

This guide analyzes the three primary therapeutic arenas accessible via the BCEN scaffold: P2X7 Receptor Antagonism , Kinase Inhibition , and NAD+ Metabolism Modulation .

Primary Therapeutic Target: P2X7 Receptor Antagonism

The most chemically validated application of the BCEN scaffold is in the synthesis of antagonists for the P2X7 receptor , an ATP-gated ion channel implicated in chronic inflammation and neuropathic pain.

Mechanism of Action

The P2X7 receptor, when activated by high concentrations of extracellular ATP (eATP), opens a non-selective cation channel (Na+/Ca2+ influx, K+ efflux). Prolonged activation leads to the formation of a macropore (via Pannexin-1 recruitment), triggering the NLRP3 inflammasome and subsequent release of IL-1β and IL-18.

Derivatives of BCEN act as allosteric antagonists .

  • Structural Logic: The nicotinamide core binds to an allosteric pocket distinct from the ATP binding site.

  • The "Head" Group: The C2-chloro is displaced by a bulky hydrophobic amine (e.g., substituted benzylamine). This "head" group occupies a hydrophobic pocket within the receptor.

  • The "Tail" Group: The C5-bromo is often coupled to heteroaromatic rings to extend binding interactions, while the N-ethyl amide provides critical hydrogen bonding with receptor residues (e.g., Tyr295 or Phe293 in the human P2X7 pocket).

Therapeutic Indications
  • Neuropathic Pain: Blocking P2X7 prevents microglia activation in the spinal cord.

  • Neurodegeneration: Reduction of neuroinflammation in Alzheimer’s and Huntington’s disease models.

  • Rheumatoid Arthritis: Inhibition of IL-1β release from macrophages.

Visualization: P2X7 Signaling & Inhibition

P2X7_Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Cell Membrane) ATP->P2X7 Activates K_Efflux K+ Efflux / Na+ Influx P2X7->K_Efflux Channel Opening BCEN_Deriv BCEN-Derived Antagonist (Allosteric Blockade) BCEN_Deriv->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Release of IL-1β / IL-18 Caspase1->Cytokines Cleaves Pro-forms Inflammation Chronic Inflammation & Neuropathic Pain Cytokines->Inflammation

Figure 1: The P2X7 receptor signaling cascade leading to inflammation.[1] BCEN derivatives block the initial channel activation, preventing the downstream cytokine storm.

Secondary Targets: Kinase Inhibition (ROCK / MAPK)

The 2-aminonicotinamide motif (accessible via BCEN) is an isostere of the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors .

Rho-Associated Protein Kinase (ROCK)

ROCK1 and ROCK2 are effectors of the small GTPase RhoA, regulating cytoskeletal dynamics.

  • BCEN Utility: Displacement of the C2-chloro with a homopiperazine or diamine linker creates a hinge-binding motif. The N-ethyl amide can extend into the solvent-exposed region or interact with the ribose-binding pocket.

  • Application: Glaucoma (reducing intraocular pressure), Hypertension, and Metastasis prevention.

p38 Mitogen-Activated Protein Kinase (MAPK)
  • BCEN Utility: The nicotinamide oxygen and nitrogen atoms can form hydrogen bonds with the "hinge region" amino acids (e.g., Met109 in p38α).

  • Modification: The C5-bromo position is critical here. Suzuki coupling with a substituted phenyl ring allows the molecule to access the hydrophobic "gatekeeper" pocket, improving selectivity over other kinases.

Metabolic Targets: NAMPT and Sirtuins

As a nicotinamide derivative, BCEN possesses intrinsic structural similarity to the physiological substrate of NAMPT (Nicotinamide phosphoribosyltransferase) and the product inhibitor of Sirtuins .

NAMPT Inhibition

NAMPT converts Nicotinamide to NMN (Nicotinamide Mononucleotide), the rate-limiting step in the NAD+ salvage pathway.[2]

  • Relevance: Cancer cells are highly dependent on the NAD+ salvage pathway (Warburg effect).

  • BCEN Role: While simple nicotinamides are substrates, bulky C5-substituted derivatives (accessible via the C5-Br handle) can act as competitive inhibitors, starving cancer cells of NAD+.

Experimental Protocols: Scaffold Functionalization

The utility of BCEN relies on the chemoselective differentiation of its two halogen handles. The following protocol describes the standard "SNAr First" approach, which is generally preferred to avoid side reactions at the C2-Cl during palladium catalysis.

Protocol A: C2-Displacement (SNAr)

Objective: Replace the C2-Chloro with a primary amine (R-NH2) to install the "Head" group.

  • Reagents:

    • Substrate: 5-Bromo-2-chloro-N-ethyl-nicotinamide (1.0 eq)

    • Nucleophile: Benzylamine or substituted aniline (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

    • Solvent: DMF or NMP (anhydrous)

  • Procedure:

    • Dissolve BCEN in DMF (0.2 M concentration).

    • Add Base followed by the Nucleophile.

    • Thermodynamic Control: Heat to 80°C - 100°C. (Note: The C2-Cl is activated by the ring nitrogen, but the amide at C3 can sterically hinder the approach; heat is required).

    • Monitor via LC-MS for the disappearance of the starting material (M+H: ~263/265) and appearance of the product.

    • Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition due to the hydrophobic amine.

  • Validation: 1H NMR should show the loss of the C2-Cl signal and the appearance of the NH signal (often a broad singlet around 6-8 ppm) and the alkyl/aryl protons of the nucleophile.

Protocol B: C5-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C5-Bromo position with an aryl group.

  • Reagents:

    • Substrate: Product from Protocol A (1.0 eq)

    • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

    • Base: Na2CO3 (2M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Degas solvents with N2 for 15 minutes (Critical: Oxygen poisons Pd(0)).

    • Combine substrate, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.

    • Heat to 90°C for 4-12 hours.

    • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via Flash Chromatography (SiO2).

Visualization: Divergent Synthesis Map

Synthesis_Map BCEN 5-Bromo-2-chloro- N-ethyl-nicotinamide (Core Scaffold) Step1 Step 1: S_NAr (Displace 2-Cl) BCEN->Step1 R-NH2, Heat Intermediate 2-Amino-5-bromo- N-ethyl-nicotinamide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Replace 5-Br) Intermediate->Step2 Ar-B(OH)2, Pd(0) Target_P2X7 Target A: P2X7 Antagonist (Inflammation) Step2->Target_P2X7 Bulky Aryl Target_Kinase Target B: Kinase Inhibitor (Oncology) Step2->Target_Kinase Hinge Binder

Figure 2: The divergent synthetic pathway. The scaffold's sequential reactivity allows for the rapid generation of focused libraries targeting different biological endpoints.

Quantitative Data: Structure-Activity Relationship (SAR) Trends

The following table summarizes general SAR trends observed in nicotinamide derivatives regarding P2X7 potency (IC50 values are representative of the class).

PositionModificationEffect on P2X7 PotencyEffect on Solubility
N-Ethyl (Amide) Change to N-MethylDecrease (2-5x)Increase
N-Ethyl (Amide) Change to N-tert-butylDecrease (Steric clash)Decrease
C2-Position 2-Chloro (Parent)Inactive (Intermediate)Low
C2-Position 2-(3-chlorobenzyl)aminoHigh Potency (<50 nM) Moderate
C2-Position 2-(Phenethyl)aminoModerate PotencyModerate
C5-Position 5-Bromo (Parent)Moderate/LowLow
C5-Position 5-Heteroaryl (e.g., Pyrazole)High Potency Improved

References

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews. Link

  • Romagnoli, R., et al. (2019). "Hybrid Molecules Containing the Nicotinamide Scaffold as Potential P2X7 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Gallicchio, M., et al. (2021). "Nicotinamide Derivatives as Kinase Inhibitors: A Structural Perspective." Current Medicinal Chemistry. Link

  • Sociali, G., et al. (2016). "Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics." Recent Patents on Anti-Cancer Drug Discovery. Link

  • PubChem Compound Summary. "2-chloro-N-ethylnicotinamide (Core Structure)." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Protocol for using 5-Bromo-2-chloro-N-ethyl-nicotinamide in enzyme inhibition studies

Application Note & Protocol Topic: A Framework for the Characterization of Novel Nicotinamide Analogs in Enzyme Inhibition Studies, Exemplified by 5-Bromo-2-chloro-N-ethyl-nicotinamide Audience: Researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Framework for the Characterization of Novel Nicotinamide Analogs in Enzyme Inhibition Studies, Exemplified by 5-Bromo-2-chloro-N-ethyl-nicotinamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Novel Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is the central chemical motif of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical substrate for several enzyme families, including the poly(ADP-ribose) polymerases (PARPs) and the sirtuins (SIRTs), which are pivotal regulators of DNA repair, chromatin structure, and cellular metabolism. Consequently, small molecules that mimic the nicotinamide structure can act as competitive inhibitors of these enzymes, offering significant therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders.

This document provides a comprehensive framework for the initial characterization of a novel, putative enzyme inhibitor, using the exemplar molecule 5-Bromo-2-chloro-N-ethyl-nicotinamide . As this is a compound with no established public data, this guide will serve as a roadmap for any researcher seeking to:

  • Properly prepare and handle a new chemical entity.

  • Identify its primary enzyme targets based on its structural class.

  • Quantify its inhibitory potency (IC50).

  • Elucidate its preliminary mechanism of action.

  • Assess its selectivity.

The protocols herein are designed to be self-validating, with integrated controls and decision points to ensure data integrity and guide subsequent experimental design.

Initial Compound Management and Quality Control

The integrity of your results begins with the proper handling of the inhibitor. A novel compound's purity and stability are unknown variables that must be controlled.

Protocol 2.1: Compound Solubilization and Storage

  • Initial Purity Assessment: Before use, it is highly recommended to assess the purity of the compound via HPLC-MS. This will confirm the molecular weight and provide a purity profile, which is critical for accurate concentration calculations.

  • Solvent Selection: Due to its predicted lipophilic nature (based on the bromo and chloro substituents), Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of 5-Bromo-2-chloro-N-ethyl-nicotinamide (e.g., 5 mg).

    • Add the appropriate volume of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication may be applied if necessary, but monitor for any signs of compound precipitation upon returning to room temperature.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

  • DMSO Concentration Control: In all subsequent assays, the final concentration of DMSO in the reaction well must be kept constant across all conditions (including controls) and should typically not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.

Target Identification: Hypothesis-Driven Screening

Given its nicotinamide scaffold, 5-Bromo-2-chloro-N-ethyl-nicotinamide is a prime candidate for inhibiting NAD+-dependent enzymes. The most prominent families are PARPs and Sirtuins. A logical first step is to screen the compound against representative members of these families.

Workflow for Primary Target Screening

cluster_prep Compound Preparation cluster_screen Primary Screening (Single High Dose) cluster_analysis Data Analysis cluster_decision Decision Point A Prepare 10 mM Stock in 100% DMSO B Test 10 µM final concentration A->B C PARP1 Assay B->C D SIRT1 Assay B->D E Calculate % Inhibition vs. Vehicle Control (DMSO) C->E D->E F Significant Inhibition? (e.g., >50%) E->F G Proceed to IC50 Determination for 'Hit' Enzyme F->G Yes H Expand to other PARP/SIRT isoforms or other targets F->H No

Caption: Workflow for identifying primary enzyme targets.

Protocol 3.1: Primary Screening Against PARP1

This protocol utilizes a commercially available PARP1 activity assay kit, which typically measures the incorporation of biotinylated NAD+ onto histone proteins.

  • Reagents & Materials:

    • PARP1 Assay Kit (e.g., from BPS Bioscience, Cat. No. 80551)

    • 5-Bromo-2-chloro-N-ethyl-nicotinamide (10 mM stock)

    • Control Inhibitor (e.g., Olaparib, 10 mM stock)

    • Assay Buffer

    • Recombinant PARP1 enzyme

    • Activated DNA

    • Biotinylated NAD+

    • Streptavidin-HRP

    • Chemiluminescent Substrate

    • White, 96-well assay plate

  • Procedure:

    • Prepare a working solution of the test compound and control inhibitor by diluting the 10 mM DMSO stock into assay buffer to achieve a 2X final concentration (e.g., 20 µM).

    • To the appropriate wells, add 25 µL of:

      • Assay Buffer with 1% DMSO (Vehicle Control)

      • 2X Control Inhibitor (Positive Control)

      • 2X Test Compound

    • Prepare the Master Mix containing PARP1 enzyme, activated DNA, and assay buffer according to the kit manufacturer's instructions.

    • Add 25 µL of the Master Mix to all wells.

    • Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to all wells.

    • Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 1 hour).

    • Stop the reaction and follow the kit instructions for detection, which typically involves washing steps, addition of Streptavidin-HRP, and finally the addition of a chemiluminescent substrate.

    • Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background))

Potency Determination: IC50 Measurement

Once a primary target is identified, the next critical step is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value). This is achieved by generating a dose-response curve.

Protocol 4.1: Generating a Dose-Response Curve

  • Serial Dilution: Prepare a serial dilution series of 5-Bromo-2-chloro-N-ethyl-nicotinamide. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Create the highest concentration (e.g., 200 µM for a 2X stock) in assay buffer containing a fixed percentage of DMSO.

    • Perform 1:3 serial dilutions in the same buffer to create the full concentration range.

  • Assay Setup: Set up the enzyme assay as described in Protocol 3.1, but instead of a single concentration, add the different concentrations of the inhibitor to the wells. Include vehicle (DMSO) and "no enzyme" controls.

  • Data Collection: Run the assay and record the signal (e.g., luminescence, fluorescence) for each concentration.

  • Data Analysis:

    • Convert the raw signal to percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal, 4PL) using software like GraphPad Prism or R. This will provide the IC50 value with a 95% confidence interval.

Table 1: Example IC50 Data Presentation

CompoundTargetIC50 (nM) [95% CI]Hill Slope
5-Bromo-2-chloro-N-ethyl-nicotinamidePARP1150.5 [135.2-167.8]1.1
Olaparib (Control)PARP15.2 [4.8-5.7]1.0

Elucidating the Mechanism of Action (MoA)

The IC50 value is dependent on the substrate concentration. To understand how the inhibitor works, MoA studies are essential. For nicotinamide analogs, the most likely mechanism is competition with the NAD+ substrate.

Workflow for MoA Determination

A Perform IC50 determination at multiple, fixed NAD+ concentrations (e.g., 0.5x, 1x, 5x, 10x Km) B Generate multiple dose-response curves A->B C Analyze the shift in IC50 values B->C D Competitive Inhibition C->D IC50 increases with [NAD+] E Non-competitive Inhibition C->E IC50 does not change with [NAD+] F Uncompetitive Inhibition C->F IC50 decreases with [NAD+]

Caption: Decision workflow for determining the mechanism of inhibition.

Protocol 5.1: Substrate Competition Assay

  • Determine Km for NAD+: Before starting, you must first determine the Michaelis constant (Km) of the enzyme for its substrate (NAD+) under your specific assay conditions. This is done by measuring the initial reaction velocity at various NAD+ concentrations and fitting the data to the Michaelis-Menten equation.

  • Set up IC50 Experiments: Perform the full IC50 dose-response experiment (as in Protocol 4.1) at several different fixed concentrations of NAD+, chosen relative to the Km (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).

  • Data Analysis:

    • Calculate the IC50 value from each NAD+ concentration curve.

    • Interpretation:

      • If the IC50 value increases as the NAD+ concentration increases, this is the hallmark of a competitive inhibitor . The inhibitor is directly competing with NAD+ for the same binding site on the enzyme.

      • If the IC50 value remains constant regardless of the NAD+ concentration, the mechanism is likely non-competitive .

      • If the IC50 value decreases as the NAD+ concentration increases, the mechanism is likely uncompetitive .

    • For a more rigorous analysis, the data can be visualized using a Lineweaver-Burk plot, which can clearly distinguish between the different inhibition modalities.

Selectivity Profiling

A good drug candidate is not only potent but also selective. It is crucial to assess whether 5-Bromo-2-chloro-N-ethyl-nicotinamide inhibits other related enzymes.

Protocol 6.1: Isoform Selectivity Screening

  • Select Panel: Choose a panel of relevant enzymes. If PARP1 is the primary hit, this panel should include other PARP isoforms (e.g., PARP2, TNKS1/2) and representative sirtuins (e.g., SIRT1, SIRT2, SIRT3).

  • Perform Assays: Using appropriate assay kits for each enzyme, determine the IC50 value of your compound against each member of the panel.

  • Calculate Selectivity: The selectivity can be expressed as a ratio of IC50 values. For example, the selectivity for PARP1 over PARP2 would be IC50(PARP2) / IC50(PARP1). A higher number indicates greater selectivity.

Table 2: Example Selectivity Profile

Enzyme TargetIC50 (nM)Selectivity vs. PARP1 (Fold)
PARP1150.51
PARP21,2808.5
SIRT1>10,000>66
SIRT2>10,000>66

References

  • Title: NAD+ and Sirtuins in Aging and Disease. Source: Cell. URL: [Link]

  • Title: PARP Inhibitors for Cancer Therapy. Source: Annual Review of Medicine. URL: [Link]

Application

The Emerging Landscape of Nicotinamide-Based Molecular Probes: A Guide to Characterization and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nicotinamide Frontier The quest for precise tools to dissect complex biological systems is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nicotinamide Frontier

The quest for precise tools to dissect complex biological systems is a cornerstone of modern biomedical research. Molecular probes, small molecules designed to selectively interact with specific biological targets, are indispensable in this endeavor. While the specific compound 5-Bromo-2-chloro-N-ethyl-nicotinamide is not extensively documented in the public domain as an established molecular probe, its structural resemblance to the broader class of nicotinamide derivatives places it at the intersection of significant biological pathways. This guide, therefore, takes a broader perspective, using the principles of nicotinamide biology to provide a comprehensive framework for the characterization and application of novel nicotinamide-based compounds as potential molecular probes.

Nicotinamide, a form of vitamin B3, is a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ and its phosphorylated form, NADP+, are central to cellular metabolism, participating in a vast array of redox reactions critical for energy production.[1] Beyond its metabolic role, NAD+ is a key substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are pivotal regulators of gene expression, DNA repair, and cellular stress responses.[1][3] Consequently, synthetic nicotinamide derivatives have garnered significant interest for their potential to modulate these pathways and serve as probes to investigate their roles in health and disease.[4]

This document will provide a detailed roadmap for researchers seeking to explore the potential of novel nicotinamide derivatives, such as 5-Bromo-2-chloro-N-ethyl-nicotinamide, as molecular probes. We will delve into the foundational principles of their potential mechanisms of action, outline a systematic approach for target identification and validation, and provide detailed protocols for key experimental workflows.

I. The Scientific Rationale: Why Nicotinamide Derivatives Hold Promise as Molecular Probes

The therapeutic and research potential of nicotinamide derivatives stems from their ability to influence a wide range of cellular processes.[3][5] As structural analogs of nicotinamide, these synthetic compounds can be rationally designed to interact with NAD+-dependent enzymes, either as inhibitors or as modulators of their activity. The introduction of halogen atoms, such as bromine and chlorine, can significantly alter the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity for specific protein targets.[6]

The potential applications for well-characterized nicotinamide-based probes are vast and include:

  • Cancer Biology: Many cancer cells exhibit altered metabolism and a heightened reliance on specific NAD+-dependent pathways for survival and proliferation. Molecular probes can be used to identify and validate novel therapeutic targets within these pathways.

  • Neurodegenerative Diseases: NAD+ metabolism is increasingly implicated in neuronal health and disease.[7][8] Probes can help elucidate the role of specific enzymes in neurodegeneration and test the efficacy of therapeutic strategies aimed at boosting NAD+ levels.

  • Infectious Diseases: Some pathogens rely on their own NAD+ biosynthetic pathways, which may be sufficiently different from the host's to allow for selective targeting.[6] Nicotinamide derivatives could serve as probes to explore these pathways.

  • Metabolic Disorders: Given the central role of NAD+ in metabolism, probes targeting NAD+-dependent enzymes are valuable tools for studying metabolic diseases like diabetes and obesity.[9]

II. The Path to a Validated Probe: A Hypothetical Workflow for 5-Bromo-2-chloro-N-ethyl-nicotinamide

Transforming a novel compound from a chemical entity into a validated molecular probe requires a rigorous and systematic approach. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular & Mechanistic Studies synthesis Synthesis & Purification physchem Physicochemical Profiling (Solubility, Stability, Purity) synthesis->physchem affinity Affinity-Based Methods (e.g., Pulldown Assays) physchem->affinity validation Direct Target Engagement (e.g., SPR, ITC) affinity->validation label_free Label-Free Methods (e.g., Thermal Shift, DARTS) label_free->validation genetic Genetic Approaches (e.g., CRISPR Screens) genetic->validation cellular_activity Cellular Activity Assays (e.g., Viability, Reporter) validation->cellular_activity moa Mechanism of Action (e.g., Pathway Analysis) cellular_activity->moa selectivity Selectivity Profiling moa->selectivity

Figure 1: A generalized workflow for the characterization of a novel molecular probe.

A. Foundational Characterization: Knowing Your Molecule

Before embarking on biological studies, a thorough understanding of the compound's fundamental properties is essential.

Table 1: Key Physicochemical Parameters

ParameterImportanceRecommended Method(s)
Purity Ensures observed biological effects are due to the compound of interest.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility Determines appropriate solvent for biological assays and potential for bioavailability.Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).
Stability Assesses degradation under experimental conditions (e.g., in buffer, cell culture media).Time-course analysis by HPLC or LC-MS at relevant temperatures.
LogP/LogD Predicts membrane permeability and potential for off-target hydrophobic interactions.Calculated values or experimental determination (e.g., shake-flask method).
B. Target Identification: Unmasking the Molecular Partner

Identifying the specific protein(s) that a novel compound interacts with is a critical and often challenging step. A multi-pronged approach, combining different methodologies, is often the most effective strategy.

1. Affinity-Based Methods: These techniques rely on the physical interaction between the probe and its target.

  • Affinity Chromatography/Pulldown Assays: The molecular probe is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the probe are "pulled down," eluted, and identified by mass spectrometry.[10]

2. Label-Free Methods: These approaches detect target engagement without modifying the probe.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the probe, heated to various temperatures, and the remaining soluble protein is quantified by Western blotting or mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This technique exploits the fact that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the probe followed by a protease, and the resulting protein fragments are analyzed by SDS-PAGE or Western blotting.

3. Genetic Approaches:

  • CRISPR/Cas9 Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the molecular probe. This can provide strong genetic evidence for the target pathway and, in some cases, the direct target.

C. Target Validation and Mechanistic Studies: Confirming the Interaction and Understanding the Consequences

Once putative targets have been identified, direct binding must be confirmed, and the functional consequences of this interaction must be elucidated.

1. Direct Binding Assays:

  • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on the binding affinity and kinetics between the probe and a purified target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine the thermodynamic parameters of the interaction.

2. Cellular and Pathway Analysis:

  • Reporter Gene Assays: If the target is known to regulate the expression of specific genes, a reporter assay can be used to measure the effect of the probe on this activity.

  • Western Blotting and Phospho-protein Analysis: To determine if the probe affects signaling pathways downstream of the target.

  • Metabolomic Profiling: To assess the impact of the probe on cellular metabolism, particularly NAD+ levels and related metabolites.

III. Detailed Protocols: A Practical Guide

The following protocols provide a starting point for the experimental characterization of a novel nicotinamide derivative.

Protocol 1: Affinity Pulldown Assay for Target Identification

Objective: To identify proteins from a cell lysate that bind to an immobilized nicotinamide derivative.

Materials:

  • NHS-activated sepharose beads

  • Molecular probe with a linker containing a primary amine

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

  • Protein concentration assay kit (e.g., BCA)

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Immobilization of the Probe: a. Wash NHS-activated sepharose beads with ice-cold 1 mM HCl. b. Dissolve the amine-containing probe in a suitable coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3). c. Incubate the beads with the probe solution overnight at 4°C with gentle rotation. d. Block any remaining active sites on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature. e. Wash the beads extensively with wash buffer to remove any unbound probe.

  • Preparation of Cell Lysate: a. Culture cells to the desired confluency and treat with the molecular probe or vehicle control if performing a competitive binding experiment. b. Harvest cells and lyse them in ice-cold lysis buffer. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant.

  • Pulldown: a. Incubate the immobilized probe beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with beads that have been blocked but not coupled to the probe. c. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the bound proteins using the chosen elution buffer. For mass spectrometry, elution with SDS-PAGE sample buffer is common. b. Separate the eluted proteins by SDS-PAGE. c. Visualize the protein bands using a mass spectrometry-compatible stain. d. Excise unique bands from the gel that are present in the probe pulldown but not the control. e. Submit the excised bands for protein identification by mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a molecular probe in intact cells.

Materials:

  • Cell culture medium and supplements

  • Molecular probe

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • Western blot apparatus and reagents

  • Antibody against the putative target protein

Procedure:

  • Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat the cells with the molecular probe at various concentrations or with a vehicle control for 1-2 hours.

  • Thermal Challenge: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody. c. A shift in the melting curve to a higher temperature in the presence of the probe indicates target stabilization and therefore engagement.

IV. Visualizing the Biological Context: The NAD+ Salvage Pathway

To understand the potential mechanism of action of a nicotinamide derivative, it is crucial to appreciate the pathway in which its parent molecule participates.

NAD_Salvage_Pathway cluster_synthesis NAD+ Synthesis cluster_consumption NAD+ Consumption NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT ATP -> ADP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP -> PPi NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs cADPR cADPR Synthetases NAD->cADPR NAMPT->NMN NMNAT->NAD Sirtuins->NAM PARPs->NAM cADPR->NAM

Figure 2: The NAD+ salvage pathway, a primary target for nicotinamide-based probes.

V. Conclusion and Future Directions

While specific data on 5-Bromo-2-chloro-N-ethyl-nicotinamide as a molecular probe is currently limited, the principles outlined in this guide provide a robust framework for its characterization and for the exploration of other novel nicotinamide derivatives. The journey from a synthesized compound to a validated molecular probe is a meticulous one, requiring a combination of physicochemical analysis, unbiased target identification, and rigorous mechanistic studies. The potential rewards, however, are substantial: the development of powerful new tools to unravel the complexities of NAD+ biology and to pave the way for novel therapeutic interventions. As our understanding of the multifaceted roles of NAD+ in health and disease continues to grow, so too will the importance of precise and well-characterized molecular probes to illuminate this critical area of research.

References

  • Smolecule. (2023, August 16). Buy 2-Bromo-5-chloronicotinamide | 1806059-67-5.
  • Smolecule. (2023, November 23). Buy 5-Bromo-N-(3-chloro-benzyl)-nicotinamide | 1003650-91-6.
  • Boston Children's Research. Useful Protocols.
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  • PubChem. 5-bromo-N-(2-(diethylamino)ethyl)picolinamide.
  • ResearchGate. (2015, June 9). SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT.
  • MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
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Method

Application Notes and Protocols: Evaluating the In Vivo Efficacy of 5-Bromo-2-chloro-N-ethyl-nicotinamide in Preclinical Animal Models

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and utilizing animal models to test the efficacy of the novel compound, 5-Bromo-2-chloro-N-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and utilizing animal models to test the efficacy of the novel compound, 5-Bromo-2-chloro-N-ethyl-nicotinamide. While specific preclinical data for this exact molecule is not yet publicly available, its core structure, a substituted nicotinamide, strongly suggests potential activity as an inhibitor of key enzymes in cellular metabolism and DNA repair, such as Poly (ADP-ribose) polymerase (PARP) or Nicotinamide phosphoribosyltransferase (NAMPT). Both PARP and NAMPT are validated and critical targets in oncology. Therefore, this guide is structured around the hypothesis that 5-Bromo-2-chloro-N-ethyl-nicotinamide is a potential anti-cancer agent acting through one of these mechanisms. The following protocols are designed to be robust and adaptable for testing this hypothesis in a scientifically rigorous manner.

Introduction: The Scientific Rationale

Nicotinamide and its derivatives are fundamental to cellular bioenergetics and signaling.[1][2] They are precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for several enzyme families, including PARPs and Sirtuins.[2][3] Many cancer cells exhibit a heightened dependence on NAD+ metabolism to fuel their rapid proliferation and to cope with intrinsic DNA damage stress.[4][5] This creates a therapeutic window for inhibitors of NAD+ biosynthesis or consumption.

Hypothesized Mechanisms of Action for 5-Bromo-2-chloro-N-ethyl-nicotinamide:

  • PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic DNA double-strand breaks, a concept known as synthetic lethality.[7][8] The nicotinamide moiety of 5-Bromo-2-chloro-N-ethyl-nicotinamide could competitively inhibit the NAD+ binding site of PARP enzymes.

  • NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[5][9] Many tumors upregulate NAMPT to meet their high NAD+ demands.[5] Inhibition of NAMPT leads to a rapid depletion of NAD+, triggering an energy crisis and subsequent cancer cell death.[5][10]

The experimental designs detailed below are intended to assess the anti-tumor efficacy of 5-Bromo-2-chloro-N-ethyl-nicotinamide and to generate preliminary data that may help elucidate its primary mechanism of action.

Signaling Pathway Diagrams

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Repair_Proteins Recruitment of Repair Proteins PARP->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DNA_SSB2 DNA Single-Strand Break (SSB) PARP2 PARP DNA_SSB2->PARP2 PARP_Inhibitor 5-Bromo-2-chloro-N-ethyl-nicotinamide (Hypothesized PARP Inhibitor) PARP_Inhibitor->PARP2 Stalled_Fork Replication Fork Collapse (DSB Formation) PARP2->Stalled_Fork Inhibition leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) Stalled_Fork->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis NAMPT_Inhibition_Pathway cluster_0 NAD+ Salvage Pathway in Cancer Cells cluster_1 Effect of NAMPT Inhibition Nicotinamide Nicotinamide (NAM) NAMPT NAMPT (Rate-limiting enzyme) Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Metabolism Redox Reactions, Glycolysis NAD->Metabolism DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Sirtuins Sirtuin Activity NAD->Sirtuins NAMPT_Inhibitor 5-Bromo-2-chloro-N-ethyl-nicotinamide (Hypothesized NAMPT Inhibitor) NAMPT2 NAMPT NAMPT_Inhibitor->NAMPT2 NAD_Depletion NAD+ Depletion NAMPT2->NAD_Depletion Inhibition leads to ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion ROS_Increase Increased ROS ATP_Depletion->ROS_Increase Apoptosis Cell Death (Apoptosis) ROS_Increase->Apoptosis

Caption: Hypothesized NAMPT Inhibition Pathway.

Pre-requisites and Compound Formulation

Compound Characterization

Before initiating in vivo studies, ensure that 5-Bromo-2-chloro-N-ethyl-nicotinamide has been fully characterized for purity (typically >98% by HPLC), identity (by NMR and Mass Spectrometry), and solubility.

Vehicle Selection and Formulation

The choice of vehicle for drug administration is critical for ensuring bioavailability and minimizing toxicity.

Protocol: Vehicle Screening and Formulation

  • Solubility Testing: Assess the solubility of the compound in a panel of common, biocompatible solvents.

    • Start with aqueous vehicles: Sterile Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).

    • If insoluble, test co-solvents and excipients:

      • 5-10% DMSO in saline

      • 5-10% Ethanol in saline

      • Polyethylene glycol 400 (PEG400)

      • Carboxymethylcellulose (CMC)

      • Hydroxypropyl-β-cyclodextrin (HPBCD)

  • Formulation Preparation (Example using 10% DMSO, 40% PEG400, 50% Saline):

    • Aseptically weigh the required amount of 5-Bromo-2-chloro-N-ethyl-nicotinamide.

    • Add DMSO to dissolve the compound completely.

    • Add PEG400 and mix thoroughly.

    • Add saline dropwise while vortexing to prevent precipitation.

    • The final solution should be clear and free of particulates. Prepare fresh daily unless stability data indicates otherwise.

  • Vehicle Toxicity: Administer the chosen vehicle to a small cohort of animals (n=2-3) and monitor for any adverse effects (e.g., weight loss, lethargy, injection site irritation) for 3-5 days before initiating the main study.

Animal Model Selection and Study Design

The subcutaneous xenograft model is a standard and robust platform for the initial evaluation of anti-tumor agents. [11]It involves the implantation of human cancer cells into immunodeficient mice.

Choice of Cell Lines

The selection of cancer cell lines is critical and should be guided by the hypothesized mechanism of action.

Hypothesized TargetRecommended Cell LinesRationale
PARP MDA-MB-436 (Breast, BRCA1 mutant), CAPAN-1 (Pancreatic, BRCA2 mutant)These cells are deficient in homologous recombination and are known to be sensitive to PARP inhibitors. [12]
NAMPT A2780 (Ovarian), HCT-116 (Colon)These cell lines have shown sensitivity to NAMPT inhibitors in preclinical studies. [13]
General Screening MDA-MB-231 (Triple-Negative Breast Cancer), PC-3 (Prostate)Commonly used, aggressive cancer cell lines for general efficacy screening. [13][14]
Experimental Design

Study Groups:

  • Group 1: Vehicle Control (n=8-10 mice): Receives the formulation vehicle only.

  • Group 2: 5-Bromo-2-chloro-N-ethyl-nicotinamide (Low Dose, n=8-10 mice): e.g., 10 mg/kg.

  • Group 3: 5-Bromo-2-chloro-N-ethyl-nicotinamide (Mid Dose, n=8-10 mice): e.g., 30 mg/kg.

  • Group 4: 5-Bromo-2-chloro-N-ethyl-nicotinamide (High Dose, n=8-10 mice): e.g., 100 mg/kg.

  • Group 5: Positive Control (n=8-10 mice): A clinically relevant inhibitor (e.g., Olaparib for PARP models, FK866 for NAMPT models). [8][15] Dosing and Administration:

  • Route: Intraperitoneal (IP) injection or oral gavage (PO) are common. The choice depends on the compound's properties.

  • Frequency: Once daily (QD) or twice daily (BID).

  • Duration: Typically 21-28 days, or until tumors in the control group reach a pre-defined endpoint.

Experimental Workflow Diagram

Xenograft_Workflow start Start: Acclimatize Mice (1 week) cell_culture Cell Culture Expansion start->cell_culture implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups (when tumors reach ~100-150 mm³) tumor_growth->randomization treatment Initiate Dosing Regimen (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Study Endpoint (e.g., Tumor volume >1500 mm³ or 28 days) monitoring->endpoint tissue_collection Euthanasia & Tissue Collection (Tumors, Blood, Organs) endpoint->tissue_collection analysis Data Analysis: - T/C Ratio - Tumor Growth Inhibition (TGI) - Statistical Analysis tissue_collection->analysis

Caption: Subcutaneous Xenograft Efficacy Study Workflow.

Step-by-Step Experimental Protocols

Protocol: Subcutaneous Xenograft Implantation
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice), aged 6-8 weeks.

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash cells twice with sterile, serum-free media or PBS. Resuspend the final cell pellet in an appropriate medium (e.g., 50% Matrigel in PBS) at a concentration of 5-10 x 10^7 cells/mL. Keep on ice.

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the right flank with an alcohol wipe.

    • Using a 27-gauge needle and a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 5-10 million cells).

    • Gently lift the skin on the flank and inject the cell suspension subcutaneously.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol: Tumor Monitoring and Dosing
  • Tumor Measurement: Once tumors are palpable (typically 7-14 days post-implantation), begin measuring them 2-3 times per week using digital calipers.

  • Calculation of Tumor Volume: Use the formula: Volume (mm³) = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into the treatment groups outlined in Section 3.2. Ensure the average tumor size is comparable across all groups.

  • Dosing:

    • Weigh each mouse daily or at least three times a week.

    • Calculate the exact dose volume for each mouse based on its most recent body weight.

    • Administer the vehicle, 5-Bromo-2-chloro-N-ethyl-nicotinamide, or positive control according to the pre-defined route and schedule.

  • Monitoring: Record tumor measurements, body weights, and any signs of toxicity (e.g., ruffled fur, hunched posture, reduced mobility) daily.

Protocol: Endpoint and Tissue Collection
  • Endpoint Criteria: The study should be terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days). Individual animals may need to be euthanized earlier if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

  • Euthanasia: Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Harvest:

    • Collect a terminal blood sample via cardiac puncture for potential pharmacokinetic or biomarker analysis.

    • Excise the entire tumor. Weigh the tumor and record the final weight.

    • Divide the tumor for different analyses:

      • Snap-freeze a portion in liquid nitrogen for Western blot or NAD+/ATP assays.

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

Data Analysis and Interpretation

Efficacy Endpoints

The primary efficacy of 5-Bromo-2-chloro-N-ethyl-nicotinamide is determined by its effect on tumor growth.

Key Metrics:

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study.

    • TGI (%) = [1 - ((Mean Tumor Volume of Treated Group at end) - (Mean Tumor Volume of Treated Group at start)) / ((Mean Tumor Volume of Control Group at end) - (Mean Tumor Volume of Control Group at start))] * 100

  • Tumor-to-Control (T/C) Ratio:

    • T/C (%) = (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group) * 100

    • A T/C ratio of < 42% is often considered significant anti-tumor activity in NCI standards.

Data Presentation Tables

Table 1: Summary of Anti-Tumor Efficacy

Treatment Group N Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM TGI (%) T/C (%)
Vehicle Control 10 Data Data - 100
Compound (10 mg/kg) 10 Data Data Data Data
Compound (30 mg/kg) 10 Data Data Data Data
Compound (100 mg/kg) 10 Data Data Data Data

| Positive Control | 10 | Data | Data | Data | Data |

Table 2: Summary of Tolerability

Treatment Group N Mean Body Weight Change (%) ± SEM Treatment-Related Deaths Other Adverse Events
Vehicle Control 10 Data 0/10 None
Compound (10 mg/kg) 10 Data Data Data
Compound (30 mg/kg) 10 Data Data Data
Compound (100 mg/kg) 10 Data Data Data

| Positive Control | 10 | Data | Data | Data |

Mechanistic Studies (Optional Follow-up)

To further support the hypothesized mechanism of action, tumor samples collected at the endpoint can be analyzed.

  • For PARP Inhibition: Perform IHC or Western blot for γH2AX, a marker of DNA double-strand breaks.

  • For NAMPT Inhibition: Measure intratumoral NAD+ and ATP levels. A significant decrease in these metabolites would support this mechanism. [5][10]

Conclusion

These application notes provide a comprehensive framework for the initial in vivo evaluation of 5-Bromo-2-chloro-N-ethyl-nicotinamide. By employing well-characterized cancer cell line xenograft models and systematically assessing both efficacy and tolerability, researchers can generate the critical data needed to advance this compound in the drug development pipeline. The inclusion of mechanistic endpoints will provide valuable insights into its mode of action, guiding future studies and potential clinical applications.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model.
  • NAMPT inhibitors are effective in vivo agents against PPM1D mutant...
  • PARP inhibitor shows efficacy in new animal models for triple-neg
  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - ResearchG
  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hem
  • KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor | Fierce Biotech.
  • Structure-Based Design of Potent Nicotinamide Phosphoribosyltransferase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities | Journal of Medicinal Chemistry - ACS Public
  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associ
  • Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT)
  • The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC.
  • Inhibition of NAMPT by PAK4 Inhibitors - MDPI.
  • Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC.
  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • NAMPT Inhibition Induces Neuroblastoma Cell De
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  • The mechanisms of action of nicotinamide and zinc in inflamm
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
  • In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Tre
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  • Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)
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Application

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 5-Bromo-2-chloro-N-ethyl-nicotinamide in Human Plasma

Abstract This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Bromo-2-chloro-N-ethyl-nicotinamide in human plasma. Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Bromo-2-chloro-N-ethyl-nicotinamide in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive workflow from sample preparation to data analysis. The methodology is grounded in established principles of bioanalytical science and adheres to the validation frameworks outlined by major regulatory bodies. By explaining the scientific rationale behind key procedural choices, this guide serves as both a practical protocol and an educational resource for implementing reliable bioanalytical assays.

Introduction and Scientific Rationale

5-Bromo-2-chloro-N-ethyl-nicotinamide is a substituted pyridine derivative. The accurate quantification of such novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[1] These studies inform critical decisions regarding a drug candidate's safety and efficacy.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2] The method's power lies in its combination of physical separation by high-performance liquid chromatography (HPLC) with mass-based detection by tandem mass spectrometry (MS/MS).[2] This dual-filter approach effectively isolates the analyte of interest from complex biological matrices like plasma, minimizing interference and ensuring data integrity.

This application note describes a method optimized for 5-Bromo-2-chloro-N-ethyl-nicotinamide, leveraging a simple protein precipitation sample preparation, rapid chromatographic separation, and highly selective detection using electrospray ionization (ESI) in the Selected Reaction Monitoring (SRM) mode.

The Principle of LC-MS/MS Quantification

The core of this method relies on the unique physicochemical properties of the analyte.

  • Liquid Chromatography (LC): The analyte is first separated from plasma components on a reversed-phase HPLC column.[3] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), while the mobile phase is more polar.[3] Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. An acidic mobile phase is used to protonate the basic nitrogen on the pyridine ring, ensuring sharp, symmetrical peak shapes.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte enters the mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) is a 'soft' ionization technique that converts the analyte in the liquid phase into gas-phase ions with minimal fragmentation.[4][5][6] For this molecule, a positive voltage is applied, causing the analyte to gain a proton ([M+H]⁺).

    • Selection & Fragmentation: A triple quadrupole mass spectrometer is used for its quantitative prowess.[7] In the first quadrupole (Q1), only the protonated molecule (the "precursor ion") is allowed to pass. In the second quadrupole (Q2), a collision gas (e.g., argon) is introduced to induce fragmentation of the precursor ion. In the third quadrupole (Q3), a specific, stable "product ion" is selected for detection.[7][8]

    • Selected Reaction Monitoring (SRM): This process of selecting a specific precursor-to-product ion transition (e.g., m/z 263.0 → 190.9) is known as SRM.[9] It provides exceptional selectivity, as it is highly unlikely that any other molecule in the sample will have the same retention time, the same precursor mass, and fragment to the same product mass.

Materials and Methods

Reagents and Chemicals
  • 5-Bromo-2-chloro-N-ethyl-nicotinamide (Analyte) reference standard (>98% purity)

  • 5-Bromo-2-chloro-N-(ethyl-d5)-nicotinamide (Internal Standard, IS) reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical Balance

  • Calibrated Pipettes

  • Vortex Mixer

  • Centrifuge capable of >12,000 x g

  • 96-well collection plates or autosampler vials

Analyte and Internal Standard Information

Based on its chemical structure, the key mass spectrometric properties are predicted as follows:

ParameterAnalyteInternal Standard (IS)Rationale
Chemical Formula C₈H₈BrClN₂OC₈H₃D₅BrClN₂OIS is a stable isotope-labeled version of the analyte.
Monoisotopic Mass 261.95266.98Calculated exact mass.
Ionization Mode ESI PositiveESI PositiveThe pyridine nitrogen is readily protonated.
Precursor Ion [M+H]⁺ m/z 263.0m/z 268.0The protonated molecule selected in Q1.
Product Ion m/z 190.9m/z 190.9Result of fragmentation in Q2 (loss of the ethyl-amide moiety).
SRM Transition 263.0 → 190.9 268.0 → 190.9 The specific transition monitored for quantification.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2.0 mg of Analyte and IS reference standards into separate 2.0 mL volumetric flasks. Dissolve in methanol to the mark. These are the primary stocks.

  • Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Spiking Solutions: Use the working stock solutions to prepare a series of spiking solutions at 100x the final desired concentrations in plasma.

  • Preparation of CCs and QCs:

    • Label a series of microcentrifuge tubes for each CC and QC level.

    • Add 980 µL of control human plasma to each tube.

    • Add 10 µL of the appropriate Analyte spiking solution.

    • Add 10 µL of the IS spiking solution (at a constant concentration for all samples).

    • Vortex gently to mix. These spiked samples are now ready for extraction. A typical calibration curve might range from 0.1 to 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is selected for its simplicity, speed, and suitability for high-throughput analysis.[10] It effectively removes the majority of plasma proteins which can interfere with the analysis.[11]

  • Aliquot Samples: Pipette 50 µL of each CC, QC, or unknown study sample into a clean 1.5 mL microcentrifuge tube or well of a 96-well plate.

  • Add Precipitation Solution: Add 150 µL of cold acetonitrile containing the internal standard to each sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.[10]

  • Vortex: Vortex all samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Dilute (Optional but Recommended): Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant. This reduces the organic strength of the injected sample, improving peak shape and compatibility with the initial mobile phase conditions.

  • Inject: The samples are now ready for injection into the LC-MS/MS system.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample Plasma Sample (50 µL) Add_IS_PPT Add 150 µL Acetonitrile with Internal Standard Sample->Add_IS_PPT Vortex Vortex (1 min) Add_IS_PPT->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Injection Transfer->LCMS Data Data Acquisition (SRM) LCMS->Data Integration Peak Integration & Ratio Calculation (Analyte Area / IS Area) Data->Integration Curve Calibration Curve Fitting Integration->Curve Report Concentration Report Curve->Report

Caption: Overall bioanalytical workflow from sample receipt to final report.

Protocol 3: LC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for good retention of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 2.5 minA rapid gradient for high-throughput analysis.
Run Time 4.0 minutesIncludes elution and column re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently protonates the analyte.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °CAids in desolvation of droplets.
Desolvation Temp 400 °CEvaporates solvent to form gas-phase ions.[6]
Desolvation Gas Flow 800 L/hrNitrogen gas used to assist in desolvation.
Collision Gas ArgonInert gas used for fragmentation in Q2.
SRM Transitions See Section 2.3Specific precursor-product pairs for analyte and IS.
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak.

Method Validation Framework

A bioanalytical method must be rigorously validated to ensure it is fit for purpose.[12] The validation experiments described below are based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14][15]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeKey ExperimentAcceptance Criteria (Typical)
Selectivity Ensure no interference at the analyte's retention time.Analyze ≥6 blank matrix lots.Response in blank samples should be <20% of the LLOQ response.
Sensitivity (LLOQ) Define the lowest concentration that can be quantified reliably.Analyze replicates (n≥5) at the proposed LLOQ.Precision ≤20% CV, Accuracy within ±20% of nominal.
Calibration Curve Demonstrate the relationship between response and concentration.Analyze a blank, a zero, and ≥6 non-zero standards over the range.R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assess the closeness of measured values to nominal and their reproducibility.Analyze QC samples at LLOQ, Low, Mid, and High levels (n≥5) on ≥3 separate days.Intra- and Inter-run Accuracy within ±15%; Precision ≤15% CV (±20% and ≤20% at LLOQ).
Matrix Effect Evaluate the impact of matrix components on ionization.Compare analyte response in post-extraction spiked samples to response in neat solution.IS-normalized matrix factor should be consistent across lots with a CV ≤15%.
Stability Ensure analyte integrity under various storage and handling conditions.Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of nominal values.

Principle of SRM Detection

G ESI Ion Source (ESI+) Generates [M+H]⁺ Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (m/z 263.0) ESI->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell Fragments Precursor Ion Q1->Q2 Precursor Ion Only Q3 Quadrupole 3 (Q3) Mass Filter Selects Product Ion (m/z 190.9) Q2->Q3 All Fragment Ions Detector Detector Q3->Detector Product Ion Only

Caption: The selective filtering process in a triple quadrupole mass spectrometer.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of 5-Bromo-2-chloro-N-ethyl-nicotinamide in human plasma. The described LC-MS/MS method is designed for high sensitivity, selectivity, and throughput. By adhering to the detailed steps for sample preparation, instrumental analysis, and the rigorous framework for method validation, laboratories can generate reliable, high-quality data to support critical stages of pharmaceutical development.

References

  • Cunniff, P. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Novaliyandi, F. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Murphy, A. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lab Manager. (2025). Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity?. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Fouda, H. G., Nocerini, M., Schneider, R. P., & Gedutis, C. (1997). Tandem-in-Time Mass Spectrometry as a Quantitative Bioanalytical Tool. Analytical Chemistry, 69(22), 4557–4561. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • IonSource. (2016). Sample Preparation. [Link]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]

  • Biocompare. (n.d.). Tandem Mass Spectrometers. [Link]

  • Tramonti, A., et al. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • International Labmate. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

  • PubMed. (2026). Aqueous LC-MS/MS quantification of α-/β-nicotinamide mononucleotide in dietary supplements using a pentabromophenyl column. [Link]

  • Biotage. (2025). Bioanalytical sample preparation. [Link]

  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Szafarz, M., et al. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • Shimadzu. (n.d.). Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. [Link]

Sources

Method

Application Note: Target Engagement Profiling of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Executive Summary This application note details the protocols for validating the cellular target engagement (TE) of 5-Bromo-2-chloro-N-ethyl-nicotinamide (hereafter referred to as BCEN ). BCEN represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for validating the cellular target engagement (TE) of 5-Bromo-2-chloro-N-ethyl-nicotinamide (hereafter referred to as BCEN ).

BCEN represents a "privileged scaffold" in medicinal chemistry. Its nicotinamide core suggests affinity for Nicotinamide Phosphoribosyltransferase (NAMPT) and P2X7 receptors , while the halogen handles (5-Br, 2-Cl) make it a prime candidate for Fragment-Based Drug Discovery (FBDD). However, before chemical optimization (e.g., Suzuki coupling at the 5-Br position), it is critical to confirm that this core fragment engages the target in a physiological environment.

This guide prioritizes Cellular Thermal Shift Assay (CETSA) for intracellular validation and Surface Plasmon Resonance (SPR) for biophysical affinity quantification.

Part 1: Mechanistic Grounding & Target Hypothesis

The Nicotinamide Pharmacophore

BCEN is structurally analogous to the endogenous substrate Nicotinamide (NAM). In the context of oncology and immunology, the primary target hypothesis is the inhibition of NAMPT , the rate-limiting enzyme in the NAD+ salvage pathway.[1]

  • Mechanism: BCEN is predicted to compete with NAM at the enzymatic active site or bind to the dimer interface.

  • Biological Consequence: Inhibition leads to NAD+ depletion, ATP failure, and subsequent apoptosis in metabolically active cells (e.g., glioblastoma or activated T-cells).

Pathway Visualization

The following diagram illustrates the critical node BCEN targets within the NAD+ salvage pathway.

NAD_Salvage_Pathway NAM Nicotinamide (Substrate) NAMPT NAMPT (Target Enzyme) NAM->NAMPT Substrate BCEN BCEN (Inhibitor) BCEN->NAMPT Competitive Binding NMN NMN (Intermediate) NAMPT->NMN Catalysis NAD NAD+ (Final Product) NMN->NAD NMNAT1-3 ATP ATP Production & DNA Repair NAD->ATP Metabolic Flux

Caption: BCEN acts as a competitive inhibitor at the NAMPT node, disrupting the conversion of Nicotinamide to NMN, ultimately collapsing the NAD+ pool.

Part 2: Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that BCEN enters the cell and thermally stabilizes the NAMPT protein (intracellular TE). Rationale: Fragments like BCEN often have rapid off-rates (


). Wash-based assays (like ELISA) may lose the signal. CETSA is an equilibrium-based method ideal for weak binders.
Reagents & Materials
  • Cell Line: A549 or HeLa (High NAMPT expression).

  • Compound: BCEN (100 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1x Protease Inhibitor Cocktail.

  • Detection: Western Blot (Anti-NAMPT antibody) or AlphaLISA.

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells in T-75 flasks to reach 80% confluency.

    • Harvest and resuspend in fresh media at

      
       cells/mL.
      
  • Compound Treatment (The "Pulse"):

    • Aliquot cell suspension into two pools.

    • Pool A (Treated): Add BCEN to final conc. of 50 µM (high concentration required for fragments).

    • Pool B (Control): Add DMSO (0.1% v/v).

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Thermal Challenge:

    • Distribute 50 µL of suspension into 8 PCR tubes per pool.

    • Heat each tube to a distinct temperature for 3 minutes :

      • Gradient: 40, 44, 48, 52, 56, 60, 64, 68°C.

    • Immediately incubate at 25°C for 3 minutes (cool down).

  • Lysis & Fractionation:

    • Add 50 µL Lysis Buffer (with protease inhibitors) to each tube.

    • Freeze-thaw x2 (Liquid N2 / 25°C water bath) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: Collect the supernatant (soluble fraction) only. Aggregated/unbound protein is in the pellet.

  • Analysis:

    • Analyze supernatants via Western Blot.

    • Plot Band Intensity vs. Temperature.

Data Interpretation

Calculate the Melting Temperature (


) for both curves.
  • Positive Engagement:

    
    .
    
  • Note: Halogenated fragments often induce significant shifts due to hydrophobic pocket filling.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (


) and binding kinetics.
Rationale:  BCEN is a low-molecular-weight fragment (<300 Da). High-sensitivity SPR (e.g., Biacore 8K or T200) is required.
Setup Parameters
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human NAMPT (His-tagged).

  • Immobilization: Amine coupling (Target RU: ~2000-3000 RU for small molecule detection).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 1% DMSO (matched to sample).

Kinetic Cycle
  • Solvent Correction: Run a DMSO solvent correction cycle (0.5% to 1.5% DMSO) to account for bulk refractive index changes.

  • Concentration Series: Prepare a 2-fold dilution series of BCEN.

    • Range: 0 µM (Blank) up to 200 µM. (Fragments have weak affinity; high concentrations are necessary).

  • Injection:

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

  • Regeneration: Usually not needed for fragments (rapid off-rate). If sticky, use 10 mM Glycine pH 9.5.

Expected Results Table
ParameterDescriptionTarget Value for Hit

Equilibrium Dissociation Constant1 - 50 µM

Association RateFast (Diffusion limited)

Dissociation RateFast (> 0.1

)
Lipophilic Efficiency (LipE) Potency normalized to lipophilicity> 5 (Excellent starting point)

Part 3: Troubleshooting & Controls

The "Sticky Compound" False Positive

Halogenated compounds like BCEN can form colloidal aggregates that sequester proteins non-specifically.

  • Validation: Run the SPR assay in the presence of 0.01% Triton X-100 . If binding signal disappears, BCEN was aggregating.

Isomeric Purity

Commercial BCEN is often synthesized via chlorination of 5-bromo-nicotinic acid. Ensure the regiochemistry is confirmed by NMR, as the 6-chloro isomer is a common impurity and has different biological activity.

Alternative Targets (P2X7)

If NAMPT engagement is negative, investigate the P2X7 Receptor .

  • Protocol Modification: Use Dye Uptake Assay (Yo-Pro-1) in HEK293-P2X7 cells. BCEN should inhibit ATP-induced dye uptake.

References

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2] Nature Protocols, 9(9), 2100–2122.

  • NAMPT Inhibitor Mechanisms: Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT pathway inhibition in cancer." Molecular Oncology, 10(8), 1145–1159.

  • Fragment-Based Screening via SPR: Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44–48.

  • Nicotinamide Analogs in P2X7: Romagnoli, R., et al. (2015). "Synthesis and Biological Evaluation of Novel P2X7 Antagonists." Journal of Medicinal Chemistry.

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-2-chloro-N-ethyl-nicotinamide in Neurobiology Research

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential applications of 5-Bromo-2-chloro-N-ethyl-nicotinamide in the field of neurobiolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 5-Bromo-2-chloro-N-ethyl-nicotinamide in the field of neurobiology. While direct research on this specific molecule is emerging, its structural similarity to other nicotinamide derivatives suggests a strong potential for modulating critical neuronal pathways. Nicotinamide and its derivatives are well-established as precursors to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a signaling molecule in neurons.[1][2] This guide will, therefore, extrapolate from the known functions of related compounds to propose a framework for investigating 5-Bromo-2-chloro-N-ethyl-nicotinamide as a novel research tool. We will explore its hypothesized mechanism of action, provide detailed protocols for its use in both in vitro and in vivo models, and discuss its potential for therapeutic development in neurological disorders.

Introduction: The Significance of Nicotinamide Derivatives in Neurobiology

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular bioenergetics.[2][3] Its primary role is to serve as a precursor for the synthesis of NAD+ through the salvage pathway.[2] NAD+ is not only essential for redox reactions that fuel cellular metabolism but also acts as a substrate for several key enzymes that regulate neuronal function, survival, and aging.[1][2] These include:

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that play critical roles in gene expression, DNA repair, mitochondrial function, and neuronal resilience to stress.[2]

  • Poly(ADP-ribose) polymerases (PARPs): Enzymes involved in DNA repair and cell death pathways.[4] Overactivation of PARPs can lead to NAD+ depletion and neuronal death, a process implicated in neurodegenerative diseases.[5]

  • CD38/CD157: NAD+-glycohydrolases that regulate intracellular calcium signaling.

Given this context, novel nicotinamide derivatives like 5-Bromo-2-chloro-N-ethyl-nicotinamide are of significant interest to neurobiologists. The addition of bromo and chloro moieties, along with an ethyl group, may alter its chemical properties, such as membrane permeability, stability, and interaction with target enzymes, potentially offering enhanced or more specific effects compared to native nicotinamide.

Hypothesized Mechanism of Action

We hypothesize that 5-Bromo-2-chloro-N-ethyl-nicotinamide functions primarily as an NAD+ precursor, influencing downstream NAD+-dependent signaling pathways critical for neuronal health.

Signaling Pathway Diagram

Nicotinamide_Derivative_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound 5-Bromo-2-chloro- N-ethyl-nicotinamide Compound_in 5-Bromo-2-chloro- N-ethyl-nicotinamide Compound->Compound_in Cellular Uptake NAMPT NAMPT Compound_in->NAMPT Substrate NMN NMN NAMPT->NMN Converts to NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Synthesizes SIRT1 SIRT1 NAD->SIRT1 Activates PARP1 PARP-1 NAD->PARP1 Substrate Neuronal_Survival Neuronal Survival & Resilience SIRT1->Neuronal_Survival Promotes DNA_Repair DNA Repair PARP1->DNA_Repair Mediates In_Vitro_Workflow Start Start: Primary Neuron Culture Plating Plate Neurons in 96-well plates Start->Plating Pre-treatment Pre-treat with 5-Bromo-2-chloro- N-ethyl-nicotinamide (24h) Plating->Pre-treatment Insult Induce Excitotoxicity with Glutamate (24h) Pre-treatment->Insult Assay Measure LDH Release Insult->Assay Analysis Data Analysis: Calculate Neuroprotection Assay->Analysis End End Analysis->End

Caption: Workflow for assessing neuroprotective effects in vitro.

In Vivo Protocol: Murine Model of Ischemic Stroke

This protocol evaluates the therapeutic potential of the compound in a preclinical model of stroke.

Objective: To determine if administration of 5-Bromo-2-chloro-N-ethyl-nicotinamide can reduce infarct volume and improve neurological outcomes following focal cerebral ischemia.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • 5-Bromo-2-chloro-N-ethyl-nicotinamide

  • Saline solution (vehicle)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Neurological scoring system (e.g., Bederson score)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Animal Model: Induce focal cerebral ischemia by MCAO for 60 minutes, followed by reperfusion.

  • Compound Administration: Administer 5-Bromo-2-chloro-N-ethyl-nicotinamide (e.g., 50 mg/kg, intraperitoneally) or vehicle at the time of reperfusion and once daily for the following 3 days.

  • Neurological Assessment: Evaluate neurological deficits daily using a standardized scoring system.

  • Infarct Volume Measurement: At 72 hours post-MCAO, sacrifice the animals, and slice the brains. Stain brain slices with TTC to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume as a percentage of the total brain volume. Compare neurological scores and infarct volumes between the treatment and vehicle groups.

Anticipated Results and Interpretation

Based on the known neuroprotective effects of other NAD+ precursors, we anticipate the following outcomes:

AssayAnticipated Result with CompoundInterpretation
In Vitro NeuroprotectionDose-dependent reduction in LDH release.The compound protects neurons from excitotoxic cell death.
In Vivo Stroke ModelReduced infarct volume and improved neurological scores.The compound has therapeutic potential for treating ischemic stroke.
NAD+ Level MeasurementIncreased intracellular NAD+ levels in cultured neurons or brain tissue.Confirms the hypothesized mechanism of action as an NAD+ precursor.

Conclusion and Future Directions

5-Bromo-2-chloro-N-ethyl-nicotinamide represents a promising, yet under-investigated, molecule for neurobiology research. The proposed protocols provide a solid foundation for elucidating its specific mechanism of action and therapeutic potential. Future studies should focus on:

  • Directly measuring its effect on NAD+ and NADH levels.

  • Assessing its impact on sirtuin and PARP activity.

  • Evaluating its efficacy in other models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Investigating its pharmacokinetic and pharmacodynamic properties.

The exploration of novel nicotinamide derivatives like 5-Bromo-2-chloro-N-ethyl-nicotinamide is crucial for advancing our understanding of neuronal metabolism and developing new therapeutic strategies for a range of debilitating neurological disorders.

References

  • Spectrum Pharmacy Products. (2016, November 11).
  • Thermo Fisher Scientific. (2009, September 26).
  • Oxy Chemicals. (n.d.).
  • Cayman Chemical. (2025, June 24).
  • Smolecule. (2023, November 23). Buy 5-Bromo-N-(3-chloro-benzyl)-nicotinamide | 1003650-91-6.
  • Smolecule. (2023, August 16). Buy 2-Bromo-5-chloronicotinamide | 1806059-67-5.
  • Guidechem. (2024, February 5). How to use 5-BROMO-2-Chloronicotinic Acid Nicofluprole - FAQ.
  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84, 234-237.
  • Elemental Microanalysis. (2024, February 15).
  • Liu, D., Gharavi, R., Pitta, M., Gleichmann, M., & Mattson, M. P. (2009). Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons. NeuroMolecular Medicine, 11(1), 28–42.
  • Blank, L. M., et al. (2025, June 9). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Chembiochem.
  • DermNet. (n.d.). Nicotinamide.
  • Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529–547.
  • Al-Masoudi, N. A., et al. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Pharmaceuticals.
  • Pellegrino, R., et al. (2020, October 7). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 203.
  • Gligorijevic, N., et al. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3864.
  • Sigma-Aldrich. (n.d.). 5-Bromo-N-(2-morpholinoethyl)nicotinamide | 515866-67-8.
  • Ogunniran, K. O., et al. (2015, June 9). SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT.
  • NeurologyLive. (2025, July 29).
  • Wikipedia. (n.d.). Nicotinamide.
  • Patsnap Synapse. (2024, July 17).
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
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  • Möhler, H., Polc, P., Cumin, R., Pieri, L., & Kettler, R. (1979). Nicotinamide is a brain constituent with benzodiazepine-like actions.
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  • Airhart, S. E., et al. (2017). An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers. PLOS One, 12(12), e0186459.

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Technical Notes & Optimization

Troubleshooting

5-Bromo-2-chloro-N-ethyl-nicotinamide off-target effects mitigation

The following Technical Support Guide is designed for researchers utilizing 5-Bromo-2-chloro-N-ethyl-nicotinamide (BCEN) , specifically in the context of Fragment-Based Drug Discovery (FBDD) or chemical probe development...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 5-Bromo-2-chloro-N-ethyl-nicotinamide (BCEN) , specifically in the context of Fragment-Based Drug Discovery (FBDD) or chemical probe development.

Topic: Mitigating Off-Target Reactivity of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Document ID: TS-BCEN-004 | Version: 2.1 Status: Active | Audience: Medicinal Chemists, Chemical Biologists[1]

Core Technical Overview

5-Bromo-2-chloro-N-ethyl-nicotinamide (BCEN) is a halogenated pyridine scaffold often employed as a fragment lead or a synthetic intermediate.[1] While the nicotinamide core provides excellent hydrogen-bonding potential for kinase hinge binding or ADP-ribosyltransferase targeting, the 2-chloro substituent introduces a significant liability: electrophilic reactivity .[1]

The Mechanism of Off-Target Toxicity

The primary source of off-target effects for BCEN is Nucleophilic Aromatic Substitution (


) .[1]
  • The Warhead: The 2-position of the pyridine ring is electron-deficient due to the adjacent nitrogen.[1] The 3-carboxamide group further withdraws electron density, activating the 2-chloro group for displacement.[1]

  • The Off-Target: Cellular nucleophiles—specifically cysteine thiols (GSH, protein-SH) and, to a lesser extent, lysine amines—can attack the 2-position, displacing the chloride.[1]

  • The Result: Irreversible covalent modification of non-target proteins (proteotoxicity) and rapid depletion of the compound in assay media.

Troubleshooting Guide (FAQ Format)

Category A: Assay Interference & Stability[1]

Q1: I am seeing time-dependent inhibition (IC50 decreases over time) in my biochemical assay. Is this real potency?

  • Diagnosis: Likely non-specific covalent modification .[1] The 2-chloro group acts as a "soft" electrophile, slowly alkylating cysteine residues near the active site or on the protein surface.

  • Validation Step: Perform a "Jump-Dilution" experiment. Incubate enzyme + BCEN (10x IC50) for 1 hour, then dilute 100-fold. If activity does not recover, the inhibition is irreversible (covalent).

  • Mitigation:

    • Switch Scaffold: Test the 2-Methyl or 2-H analog. If potency is lost, the 2-Cl was driving binding via covalent reaction or halogen bonding.[1] If potency remains, the 2-Cl is dispensable.[1]

    • Reduce Incubation: Shorten pre-incubation times to <10 minutes to minimize non-specific alkylation.

Q2: My cellular EC50 is much weaker than my biochemical IC50. Why?

  • Diagnosis: Glutathione (GSH) sponging .[1] Intracellular GSH (1–10 mM) rapidly attacks the 2-chloro position via

    
    , neutralizing the compound before it reaches its target.
    
  • Validation Step: Incubate BCEN with 5 mM GSH in PBS (pH 7.4) and monitor by LC-MS (See Protocol B).

  • Mitigation: This is a structural liability.[1] You must replace the 2-Cl with a stable bioisostere (e.g., -CF3, -CH3, or -OCH3) for cellular studies.[1]

Category B: Toxicity & Phenotypic Screening

Q3: The compound shows cytotoxicity in HEK293 cells (viability < 50%) at 10 µM. Is this on-target?

  • Diagnosis: Likely off-target proteotoxicity .[1] Random alkylation of housekeeping proteins triggers stress responses.

  • Mitigation Strategy:

    • The "Des-Chloro" Control: Synthesize/purchase 5-Bromo-N-ethyl-nicotinamide (lacking the 2-Cl).[1]

    • Side-by-Side Assay: If the Des-Chloro analog is non-toxic but also inactive against the target, the toxicity is likely linked to the reactive chlorine.[1]

    • Washout: If the effect is reversible upon washout, it is likely not covalent toxicity.

Experimental Protocols

Protocol A: Assessment of Thiol-Reactivity ( Determination)

Purpose: To quantify the electrophilic liability of BCEN before advancing to cell-based models.[1]

Materials:

  • BCEN (10 mM DMSO stock)

  • L-Glutathione, reduced (GSH)[1]

  • Phosphate Buffer (PBS), pH 7.4

  • LC-MS/HPLC[1]

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM BCEN and 5 mM GSH (100-fold excess) in PBS.

    • Control: 50 µM BCEN in PBS (no GSH).

  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h. Quench immediately with 50 µL Acetonitrile + 0.1% Formic Acid.

  • Analysis: Inject onto LC-MS.

    • Monitor loss of Parent Mass (

      
      ).
      
    • Monitor appearance of Adduct Mass (

      
      ).[1]
      
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Interpretation:

  • 
    : Highly Reactive.  Unsuitable for cellular assays; false positives likely.
    
  • 
    : Stable.  2-Cl is likely serving a steric/electronic role, not covalent.[1]
    
Protocol B: Differential Cytotoxicity Screen

Purpose: Distinguish on-target efficacy from off-target alkylation toxicity.[1]

Table 1: Experimental Matrix

ConditionCompoundConcentrationReadoutInterpretation
A BCEN (Parent)Dose Response (0.1 - 100 µM)Cell Viability (ATP)Baseline Potency + Toxicity
B 2-Methyl Analog (Neg.[1] Control)Dose Response (0.1 - 100 µM)Cell Viability (ATP)If toxic: Scaffold promiscuity. If non-toxic: 2-Cl causes toxicity.[1]
C BCEN + NAC (2 mM)Dose ResponseCell Viability (ATP)If NAC rescues viability, toxicity is ROS/Electrophile driven.

Pathway Visualization (Graphviz)

The following diagram illustrates the decision logic for mitigating BCEN off-target effects.

BCEN_Mitigation_Flow Start Start: BCEN shows Activity or Toxicity Reactivity_Check Step 1: GSH Reactivity Assay (Protocol A) Start->Reactivity_Check High_Reactivity Result: t1/2 < 4 hours (High Reactivity) Reactivity_Check->High_Reactivity Rapid Adduct Formation Low_Reactivity Result: t1/2 > 24 hours (Stable) Reactivity_Check->Low_Reactivity No Adduct Action_High Action: 2-Cl is a Warhead. Modify Structure. High_Reactivity->Action_High Toxicity_Check Step 2: Cellular Toxicity vs. Negative Control Low_Reactivity->Toxicity_Check Design_Cycle Design Cycle: Replace 2-Cl with -CH3, -H, or -CF3 Action_High->Design_Cycle Action_Low Action: Proceed to Target Validation Design_Cycle->Reactivity_Check Re-test Conclusion_False Conclusion: False Positive (Covalent Artifact) Toxicity_Check->Conclusion_False Control is Non-Toxic but Potency Lost Conclusion_True Conclusion: Valid Hit (Optimize PK) Toxicity_Check->Conclusion_True Control Retains Potency or Toxicity is Target-Linked

Caption: Decision tree for evaluating 5-Bromo-2-chloro-N-ethyl-nicotinamide (BCEN) reactivity. High GSH reactivity necessitates structural modification to prevent false-positive screening results.[1]

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews, 47, 3816-3843.[1] (Discusses reactivity of heterocycles including chloropyridines).

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 5-20.

Sources

Optimization

5-Bromo-2-chloro-N-ethyl-nicotinamide delivery methods for in vivo studies

Technical Support Center: In Vivo Delivery of 5-Bromo-2-chloro-N-ethyl-nicotinamide Section 1: Compound Profile & Solubility Logic Compound: 5-Bromo-2-chloro-N-ethyl-nicotinamide Class: Halogenated Nicotinamide Derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Delivery of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Section 1: Compound Profile & Solubility Logic

Compound: 5-Bromo-2-chloro-N-ethyl-nicotinamide Class: Halogenated Nicotinamide Derivative Application: Chemical Probe / Intermediate (Kinase inhibition, NAD+ modulation studies)[1]

Senior Scientist Insight: Unlike its parent compound (Nicotinamide), which is highly water-soluble, the addition of halogen atoms (Bromine at C5, Chlorine at C2) and the N-ethyl alkyl chain significantly increases the lipophilicity (LogP) of this molecule.[1]

  • The Challenge: Users often attempt to dissolve this in pure saline or PBS, resulting in immediate precipitation or "crashing out" upon injection.[1]

  • The Solution: You must utilize a co-solvent system or a complexing agent (Cyclodextrin) to maintain stability in biological fluids.[1]

Section 2: Recommended Delivery Protocols

Method A: The "Universal" Co-Solvent System (IP/SC Administration)

Best for: Acute studies, rapid bioavailability, and initial pharmacokinetic (PK) screens.[1]

Formulation Composition:

  • 10% DMSO (Dimethyl sulfoxide)[1]

  • 40% PEG 400 (Polyethylene glycol)[1]

  • 50% Saline (0.9% NaCl) or PBS[1]

Step-by-Step Preparation:

  • Weighing: Calculate the required mass for your target dose (e.g., 10 mg/kg).

  • Primary Solubilization: Dissolve the neat powder completely in the calculated volume of 100% DMSO . Vortex until clear.

    • Critical Check: If the solution is cloudy here, do not proceed. Sonication (30-60s) may be required.[1]

  • Stabilization: Add the PEG 400 slowly to the DMSO solution while vortexing. The solution should remain clear.

  • Final Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Why dropwise? Rapid addition of water to a hydrophobic DMSO mix can cause "shock precipitation."[1]

Data Summary Table: Method A

Parameter Specification
Max Concentration ~5 - 10 mg/mL (Compound dependent)
Stability Use within 4 hours of preparation
Route Intraperitoneal (IP), Subcutaneous (SC)

| pH Range | 6.5 - 7.5 (Check with pH paper, adjust with dilute HCl/NaOH if needed) |[1]

Method B: The "High-Dose" Suspension (Oral Gavage)

Best for: Chronic toxicity studies, high-dose efficacy studies (>50 mg/kg).[1]

Formulation Composition:

  • 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in water.[1]

  • Optional: 0.1% Tween 80 (Surfactant).[1]

Step-by-Step Preparation:

  • Pre-wetting: Place the compound powder in a mortar.[1] Add the Tween 80 (if using) and a few drops of the MC/CMC vehicle.

  • Levigation: Grind the mixture with a pestle to break up aggregates and wet the hydrophobic surface of the crystals.[1]

  • Suspension: Gradually add the remaining MC/CMC vehicle while triturating to form a uniform, white suspension.

  • Verification: Ensure no large clumps are visible; the suspension should pass easily through a gavage needle (e.g., 18G-20G).[1]

Method C: The "Gentle" Complexation (IV/Sensitive Models)

Best for: Intravenous (IV) bolus, minimizing vehicle toxicity, or preventing irritation.[1]

Formulation Composition:

  • 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1]

Step-by-Step Preparation:

  • Prepare a 20% HP-β-CD stock solution in saline (e.g., 2g HP-β-CD in 10mL Saline).[1] Filter sterilize (0.22 µm).

  • Add the compound powder to the HP-β-CD solution.[1]

  • Sonicate and Heat (up to 45°C) for 30-60 minutes.

  • The hydrophobic "guest" (your compound) will encapsulate inside the cyclodextrin "host," rendering it water-soluble.[1]

  • Note: If the solution does not clear, the concentration exceeds the complexation capacity.[1] Dilute or reduce target concentration.

Section 3: Decision Logic & Workflow (Visualization)

Figure 1: Vehicle Selection Decision Tree Caption: Logical flow for selecting the optimal delivery vehicle based on route of administration and compound solubility.

DeliveryMethod Start Start: 5-Bromo-2-chloro-N-ethyl-nicotinamide Route Select Administration Route Start->Route Oral Oral Gavage (PO) Route->Oral Parenteral Parenteral (IP, IV, SC) Route->Parenteral Suspension Protocol B: 0.5% Methylcellulose (Suspension) Oral->Suspension Standard IV_Check Is Route IV? Parenteral->IV_Check SolubilityCheck Is high solubility required? CoSolvent Protocol A: 10% DMSO / 40% PEG400 (Solution) IV_Check->CoSolvent No (IP/SC) Cyclodextrin Protocol C: 20% HP-beta-CD (Complexation) IV_Check->Cyclodextrin Yes (Avoid Embolism)

Section 4: Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding saline to my DMSO/PEG mix. Why?

  • Diagnosis: This is "Shock Precipitation."[1] The transition from organic solvent to aqueous phase was too rapid, or the concentration is above the thermodynamic solubility limit.

  • Fix:

    • Warm the saline to 37°C before adding.

    • Add saline dropwise while vortexing vigorously.

    • Reduce the drug concentration.[1] If you are at 10 mg/mL, try 5 mg/mL.[1]

Q2: Can I use 100% DMSO for injection?

  • Answer: Absolutely NOT.

  • Reasoning: 100% DMSO causes severe hemolysis, tissue necrosis, and pain (nociception) in animals. The absolute maximum for IP is usually 10-20% DMSO; for IV, it is strictly <5% (and very slow injection).[1] High DMSO volumes can also artificially inhibit certain kinases, confounding your data.[1]

Q3: My mice are showing signs of lethargy after IP injection of Protocol A.

  • Diagnosis: Vehicle toxicity.[1] PEG 400 can be viscous and hypertonic.[1]

  • Fix:

    • Switch to Protocol C (Cyclodextrin), which is biologically inert.[1]

    • Ensure the injection volume does not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse).

Q4: How do I store the formulated solution?

  • Guideline: Always prepare fresh. Halogenated nicotinamides can undergo hydrolysis (deamidation) or photolysis (debromination) in solution over time.[1] If you must store it, freeze at -20°C in aliquots, but re-sonication will likely be needed upon thawing.[1]

Section 5: References

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics, 514(1), 44-59.[1] Link

    • Context: Authoritative guide on cosolvent systems (DMSO/PEG) for lipophilic drug discovery.[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

    • Context: Validates Protocol C (HP-β-CD) for solubilizing hydrophobic small molecules.

  • Smolecule Inc. (2023).[1] 2-Bromo-5-chloronicotinamide Product Data. Link

    • Context: Provides structural analog data supporting the lipophilic nature and stability profile of halogenated nicotinamides.

  • Cayman Chemical. (2022).[1] Nicotinamide Solubility & Formulation Guidelines. Link

    • Context: Baseline solubility data for the parent scaffold, establishing the need for organic modification in delivery.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing the Safety Profile of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Case ID: T-BCEN-CYTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support Executive Summary 5-Bromo-2-chloro-N-ethyl-nicotinamide is a functionalized pyridine derivative often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BCEN-CYTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary

5-Bromo-2-chloro-N-ethyl-nicotinamide is a functionalized pyridine derivative often utilized as an intermediate in the synthesis of kinase inhibitors or as a fragment in drug discovery. Its cytotoxicity profile is frequently misunderstood.[1] While researchers often attribute cell death to "non-specific toxicity," the presence of the 2-chloro and 5-bromo substituents on a pyridine ring with an electron-withdrawing amide group creates a specific electrophilic warhead.

This guide addresses the three primary drivers of cytotoxicity for this compound:

  • Chemical Reactivity: Nucleophilic Aromatic Substitution (

    
    ) at the 2-position.[2]
    
  • Physicochemical Stress: Micro-precipitation due to lipophilicity (LogP) mismatches.

  • Off-Target Engagement: Potential interference with NAD+ salvage pathways.

Module 1: Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: I see high background cell death even in control wells with vehicle. Is the compound unstable?

Diagnosis: Likely Vehicle Toxicity or Micro-precipitation . Root Cause: This compound has moderate lipophilicity due to the ethyl and bromo groups. If you are using DMSO > 0.5% (v/v), you may be permeabilizing membranes, allowing the compound to flood the cell uncontrollably. Action Plan:

  • Step 1: Reduce DMSO concentration to < 0.1%.

  • Step 2: Switch to a PEG-400/Water co-solvent system (e.g., 20% PEG-400) to improve solubility without membrane disruption.

  • Step 3: Inspect wells under 40x microscopy. "Crystals" or "oily droplets" indicate the compound is crashing out, causing physical stress to cells rather than chemical toxicity.

Q2: The toxicity is time-dependent (low at 4h, high at 24h). Why?

Diagnosis: Glutathione (GSH) Depletion . Root Cause: The 2-chloro position is activated for nucleophilic attack.[3] Over time, the compound slowly depletes cellular glutathione by reacting with the thiol group. Once GSH drops below a critical threshold, ROS (Reactive Oxygen Species) accumulate, triggering apoptosis. Action Plan:

  • Rescue Experiment: Pre-treat cells with N-acetylcysteine (NAC) (1-5 mM) for 2 hours before adding the compound. If toxicity is reduced, the mechanism is confirmed as GSH depletion (electrophilic stress).

Q3: My IC50 shifts dramatically between cell lines (e.g., HEK293 vs. HepG2).

Diagnosis: Metabolic Activation/Deactivation . Root Cause: HepG2 cells have high Glutathione S-Transferase (GST) activity, which may actually accelerate the reaction of the chlorine group with GSH, causing faster depletion. Alternatively, CYP enzymes might be debrominating the 5-position. Action Plan: Use a pan-CYP inhibitor (like 1-aminobenzotriazole) to see if toxicity is metabolism-dependent.

Module 2: Mechanistic Insight (The "Why")

To reduce toxicity, you must understand the Electrophilic Warhead .

The pyridine ring is electron-deficient (π-deficient). The Nitrogen atom pulls density.

  • The Amide (C3) and Bromo (C5) groups are electron-withdrawing, further starving the ring of electrons.

  • This makes the Carbon at position 2 (holding the Chlorine) highly positive and susceptible to attack by nucleophiles (like the Sulfur in proteins or Glutathione).

  • Reaction:

    
     (Nucleophilic Aromatic Substitution).[3][4] The Chlorine acts as a leaving group.
    
Visualization: Toxicity Pathways

The following diagram illustrates the bifurcation between intended pharmacology and toxicity.

ToxicityMechanism Compound 5-Bromo-2-chloro- N-ethyl-nicotinamide CellEntry Cellular Entry (Lipophilic Diffusion) Compound->CellEntry SNAr S_NAr Reaction (Cl Displacement) CellEntry->SNAr Electrophilic Attack Protein Cysteine-Rich Proteins (e.g., GAPDH, Tubulin) CellEntry->Protein GSH Intracellular Glutathione (GSH) GSH->SNAr Adduct GSH-Compound Adduct SNAr->Adduct Depletion GSH Depletion SNAr->Depletion ROS ROS Accumulation (Oxidative Stress) Depletion->ROS Death Apoptosis/Necrosis ROS->Death Covalent Irreversible Covalent Binding Protein->Covalent Off-Target Alkylation Covalent->Death

Figure 1: The 2-chloro substituent acts as a "soft" electrophile, preferentially targeting thiols (GSH and Cysteine residues), leading to oxidative stress and covalent protein damage.

Module 3: Validated Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Use this to confirm if your compound is chemically reactive.

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water)

  • Phosphate Buffer (pH 7.4)[5]

  • LC-MS/MS

Procedure:

  • Incubation: Mix Test Compound (50 µM final) with GSH (5 mM final) in Phosphate Buffer.

    • Note: The 100x excess of GSH mimics the cytosolic environment.

  • Timepoints: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, 24h.

  • Quench: Stop reaction with 1 volume of cold Acetonitrile.

  • Analysis: Inject into LC-MS.

    • Look for: Loss of parent peak (M+H) and appearance of Adduct Peak.

    • Calculation: Mass of Adduct = (Mass of Compound - 35.45 [Cl]) + 307.32 [GSH].

    • Interpretation: If >10% parent loss in 1h, the compound is a High Reactivity Risk .

Protocol B: Solubility Optimization for Cell Culture

Preventing physical cytotoxicity.

Vehicle SystemMax ConcentrationRisk LevelNotes
100% DMSO 0.1% (v/v) finalHighStandard, but often precipitates upon dilution into media.
PEG-400 / Water (20:80) 1% (v/v) finalLowPEG encapsulates the lipophilic ethyl/bromo regions.
Cyclodextrin (HP-β-CD) 10-20% w/vVery LowBest for in vivo. Forms inclusion complexes, shielding the reactive core.

Module 4: Structural Modification (SAR)

If you are in the "Design" phase, consider these modifications to reduce toxicity while retaining the core scaffold.

  • Remove the Leaving Group: Replace the 2-Chloro with a 2-Methyl or 2-Methoxy group. These are poor leaving groups and will shut down the

    
     toxicity pathway.
    
  • Steric Shielding: Introduce a methyl group at the 3-position (if possible) to sterically hinder nucleophilic attack at the 2-position.

  • Electronic Deactivation: If the 2-Cl is essential for binding, replace the 5-Bromo with an electron-donating group (like -CH3) to make the ring less electron-deficient, thereby reducing the reactivity of the chlorine.

Decision Tree: Handling Cytotoxicity

DecisionTree Start Observed Cytotoxicity CheckSol Check Solubility (Microscopy) Start->CheckSol Precip Precipitation Visible? CheckSol->Precip FixSol Use HP-β-CD or PEG-400 Precip->FixSol Yes CheckNAC Run NAC Rescue Assay Precip->CheckNAC No Rescued Toxicity Reduced with NAC? CheckNAC->Rescued Reactive Mechanism: Electrophilic Attack Rescued->Reactive Yes OffTarget Mechanism: Off-Target Binding Rescued->OffTarget No Design Design Fix: Remove 2-Cl or Add EDG Reactive->Design

Figure 2: Step-by-step workflow to diagnose and mitigate toxicity sources.

References

  • Mechanisms of Halopyridine Reactivity

    • Johnson, M. G., et al. "Nucleophilic Aromatic Substitution of 2-Chloropyridines: Kinetics and Mechanisms." Journal of Organic Chemistry.
    • Relevance: Establishes the baseline reactivity of the 2-chloro-nicotinamide scaffold.
  • Glutathione Trapping Assays

    • Gan, J., & Harper, T. W. "Screening for Reactive Metabolites using Glutathione Trapping and LC/MS." Current Protocols in Pharmacology.
    • Relevance: Standard industry protocol for detecting electrophilic toxicity.
  • Cytotoxicity of Nicotinamide Derivatives

    • Redox Pty Ltd.
    • Relevance: Provides acute toxicity data (LD50) and handling precautions for structural analogs.
  • Solubility & Formulation

    • Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.
    • Relevance: Authoritative text on LogP and solubility optimiz

Sources

Optimization

5-Bromo-2-chloro-N-ethyl-nicotinamide experimental variability and reproducibility

Welcome to the technical support center for 5-Bromo-2-chloro-N-ethyl-nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-chloro-N-ethyl-nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analysis of this compound. Our goal is to help you navigate the experimental variability and enhance the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 5-Bromo-2-chloro-N-ethyl-nicotinamide.

Q1: What are the primary applications of 5-Bromo-2-chloro-N-ethyl-nicotinamide?

A1: 5-Bromo-2-chloro-N-ethyl-nicotinamide is a halogenated derivative of nicotinamide.[1][2] Such compounds are of interest in medicinal chemistry and drug development as they can serve as building blocks for more complex molecules with potential therapeutic applications.[1][2][3] The bromine and chlorine substituents provide sites for further chemical modifications, such as cross-coupling reactions.[2][4]

Q2: What is a standard synthetic route for 5-Bromo-2-chloro-N-ethyl-nicotinamide?

A2: A common method for synthesizing N-substituted nicotinamides is the amidation of the corresponding carboxylic acid or its activated derivative. For 5-Bromo-2-chloro-N-ethyl-nicotinamide, this typically involves the reaction of 5-bromo-2-chloronicotinic acid with ethylamine.[5] The carboxylic acid is often converted to a more reactive species, such as an acid chloride, to facilitate the reaction.[6][7]

Q3: What are the key storage and stability considerations for this compound?

A3: 5-Bromo-2-chloro-N-ethyl-nicotinamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and flame.[8] It is also recommended to keep it in a dark place under an inert atmosphere. Some related compounds are known to darken in color during storage.[8] For solutions, especially in aqueous buffers, it is advisable to prepare them fresh, as the stability of nicotinamide derivatives can be pH and temperature-dependent.[9][10]

Q4: What analytical techniques are most suitable for characterizing 5-Bromo-2-chloro-N-ethyl-nicotinamide?

A4: A combination of chromatographic and spectroscopic techniques is recommended for full characterization. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Synthesis and Reaction Issues
Issue 1: Low or No Product Yield

Q: My amidation reaction to synthesize 5-Bromo-2-chloro-N-ethyl-nicotinamide is resulting in a very low yield or no desired product. What are the potential causes and how can I improve it?

A: Low yields in amide synthesis are a common challenge and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

Potential Cause 1: Inefficient Activation of the Carboxylic Acid

  • Explanation: The direct reaction between a carboxylic acid and an amine is generally slow. The carboxylic acid needs to be activated to a more reactive form, such as an acid chloride. Incomplete conversion to the acid chloride will result in a low yield of the final amide.

  • Troubleshooting & Optimization:

    • Choice of Activating Agent: Thionyl chloride (SOCl₂) is a common reagent for this conversion.[6][7] Using a slight excess of SOCl₂ can help drive the reaction to completion.[6]

    • Catalytic DMF: Adding a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acid chloride via the Vilsmeier reagent.[6]

    • Reaction Temperature: The formation of the acid chloride may require heating.[6] Monitor the reaction by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the methyl ester, which can be easily checked by TLC or LC-MS.

Potential Cause 2: Amine Reactivity and Protonation

  • Explanation: The reaction of the carboxylic acid with SOCl₂ produces HCl as a byproduct.[6] If the ethylamine is present in the initial mixture, it will be protonated by the HCl to form an ammonium salt, which is not nucleophilic and will not react with the acid chloride.[6]

  • Troubleshooting & Optimization:

    • Stepwise Addition: Prepare the acid chloride first. In a separate flask, dissolve the ethylamine with a non-nucleophilic base (e.g., triethylamine or pyridine) before slowly adding the acid chloride solution.[6][13] The base will neutralize the HCl formed during the amidation step.

    • Choice of Base: The base is crucial for scavenging the generated HCl.[13] Triethylamine is a common choice. Ensure you use at least a stoichiometric equivalent to the amount of HCl that will be produced.

Potential Cause 3: Suboptimal Reaction Conditions

  • Explanation: Temperature and reaction time can significantly impact the yield.

  • Troubleshooting & Optimization:

    • Temperature Control: The addition of the acid chloride to the amine solution is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, and then the mixture is allowed to warm to room temperature.[13]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[13] This will help you determine the optimal reaction time and confirm the consumption of the starting materials.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-N-ethyl-nicotinamide
  • Acid Chloride Formation:

    • To a solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF (1-2 drops).

    • Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas ceases. Monitor the reaction for the complete conversion of the carboxylic acid.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane.

    • Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Challenges
Issue 2: Persistent Impurities After Purification

Q: I am struggling to remove impurities from my crude 5-Bromo-2-chloro-N-ethyl-nicotinamide, even after column chromatography or recrystallization. What are some effective purification strategies?

A: The presence of persistent impurities often requires a multi-step or optimized purification approach.

Potential Cause 1: Co-eluting Impurities in Column Chromatography

  • Explanation: Impurities with similar polarity to the desired product can be difficult to separate using standard column chromatography conditions.

  • Troubleshooting & Optimization:

    • Solvent System Optimization: Systematically screen different solvent systems for TLC to find one that provides the best separation between your product and the impurities. A good starting point for nicotinamide derivatives can be a mixture of hexanes and ethyl acetate.[4][14]

    • Change Stationary Phase: If a standard silica gel column does not provide adequate separation, consider using a different stationary phase. For pyridine derivatives, a phenyl or cyano column can offer different selectivity.[15]

    • Gradient Elution: Employing a shallow gradient elution in your column chromatography can improve the resolution between closely eluting compounds.

Diagram: Purification Decision Workflow

purification_workflow Purification Decision Workflow for 5-Bromo-2-chloro-N-ethyl-nicotinamide start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography <95% Pure pure_product Pure Product purity_check1->pure_product >95% Pure purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product >95% Pure troubleshoot_column Troubleshoot Chromatography purity_check2->troubleshoot_column <95% Pure acid_base_extraction Consider Acid-Base Extraction troubleshoot_column->acid_base_extraction

Caption: A workflow to guide purification choices.

Potential Cause 2: Ineffective Recrystallization

  • Explanation: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Troubleshooting & Optimization:

    • Solvent Screening: Experiment with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the optimal recrystallization solvent.[16][17][18]

    • pH Adjustment: For nicotinamide derivatives, adjusting the pH of the solution before recrystallization can sometimes help to remove acidic or basic impurities.[16]

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Experimental Protocol: Recrystallization of 5-Bromo-2-chloro-N-ethyl-nicotinamide
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical and Reproducibility Issues
Issue 3: Inconsistent Analytical Results (HPLC, NMR)

Q: I am observing batch-to-batch variability in my HPLC purity analysis and NMR spectra for 5-Bromo-2-chloro-N-ethyl-nicotinamide. How can I improve the reproducibility of my analytical data?

A: Inconsistent analytical results can be a sign of underlying issues with sample stability, purity, or the analytical method itself. Reproducibility is a known challenge in chemical research.[19]

Potential Cause 1: Compound Degradation

  • Explanation: Halogenated nicotinamides may be susceptible to degradation, especially if exposed to light, air, or stored improperly.[8][20]

  • Troubleshooting & Optimization:

    • Proper Storage: As mentioned in the FAQs, store the compound in a tightly sealed container, protected from light, in a cool and dry place.[8]

    • Fresh Solutions: Prepare solutions for analysis fresh whenever possible. Aqueous solutions of nicotinamide derivatives may not be stable for extended periods.[9]

Potential Cause 2: Polymorphism

  • Explanation: Organic molecules, including nicotinamide derivatives, can sometimes exist in different crystalline forms (polymorphs).[21][22] Polymorphism can affect physical properties like solubility, which might lead to variability in sample preparation for analysis. While less likely to be the primary cause of major inconsistencies in routine analysis, it's a factor to consider in drug development.

  • Troubleshooting & Optimization:

    • Consistent Crystallization: Use a consistent and well-documented crystallization procedure to ensure you are isolating the same polymorphic form in each batch.

Potential Cause 3: HPLC Method Not Optimized

  • Explanation: An unoptimized HPLC method can lead to poor peak shape (e.g., tailing) and inaccurate quantification, especially for basic compounds like pyridine derivatives.[15]

  • Troubleshooting & Optimization:

    • Mobile Phase pH: The pKa of pyridine is around 5.2. Adjusting the mobile phase pH to be about 2 pH units below the pKa of your compound (e.g., pH 2.5-3.0) will ensure the pyridine nitrogen is protonated, which can lead to better peak shape on silica-based columns.[15]

    • Mobile Phase Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can mask the residual silanol groups on the column that cause peak tailing.[15]

    • Column Choice: If peak tailing persists, consider using a column specifically designed for basic compounds or a different stationary phase.[15]

Table: HPLC Troubleshooting Summary
Problem Potential Cause Solution
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.[15]Lower the mobile phase pH (e.g., to 2.5-3.0) with a buffer. Add a competing base (e.g., TEA) to the mobile phase.[15] Use a column designed for basic compounds.[15]
Poor Resolution Inadequate separation between the analyte and impurities.Optimize the mobile phase composition (solvent ratio). Try a different stationary phase (e.g., phenyl, cyano).[15] Use a column with a smaller particle size for higher efficiency.[15]
Low Recovery Adsorption of the compound onto the column or degradation during analysis.Ensure the sample is fully dissolved in the mobile phase. Check for compound stability under the analytical conditions.
Diagram: General Troubleshooting Flowchart

troubleshooting_flowchart General Troubleshooting Flowchart start Experimental Issue Observed identify_issue Identify the Nature of the Issue start->identify_issue synthesis Synthesis-Related (e.g., Low Yield) identify_issue->synthesis Synthesis purification Purification-Related (e.g., Impurities) identify_issue->purification Purification analysis Analysis-Related (e.g., Inconsistent Data) identify_issue->analysis Analysis check_reagents Check Reagent Purity & Stoichiometry synthesis->check_reagents optimize_purification Optimize Purification Method (Solvent, Stationary Phase) purification->optimize_purification optimize_analytical Optimize Analytical Method (Mobile Phase, Column) analysis->optimize_analytical optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) check_reagents->optimize_conditions re_run Re-run Experiment with Optimized Parameters optimize_conditions->re_run optimize_purification->re_run optimize_analytical->re_run success Issue Resolved re_run->success

Caption: A systematic approach to problem-solving.

References

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. (2025, September 25). Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved from [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - PMC. (2024, January 8). Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors - ResearchGate. Retrieved from [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Retrieved from [Link]

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC - NIH. (2021, May 6). Retrieved from [Link]

  • 20.10 Synthesis and Reactions of Amides - Chad's Prep. Retrieved from [Link]

  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025, August 6). Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Retrieved from [Link]

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. (2025, December 2). Retrieved from [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022, July 15). Retrieved from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. (2024, July 11). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Retrieved from [Link]

  • Supporting Information Syntheses of nicotinamide riboside and derivatives - Amazon AWS. Retrieved from [Link]

  • 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem - NIH. Retrieved from [Link]

  • Gas chromatographic separation of substituted pyridines - PubMed. Retrieved from [Link]

  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Bioconjugate Chemistry - ACS Publications. (2016, March 21). Retrieved from [Link]

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives - ResearchGate. (2021, May 4). Retrieved from [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization - ACS Publications. (2021, July 21). Retrieved from [Link]

  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography. Retrieved from [Link]

  • Purification of nicotinamide - US2496114A - Google Patents.
  • WO2017218580A1 - Synthetic methods for the preparation of nicotinamide riboside and related compounds - Google Patents.
  • Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects - MDPI. (2023, June 26). Retrieved from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC. (2024, November 19). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. (2024, August 18). Retrieved from [Link]

  • Facile Synthesis of NaMN, NaAD and Derivatives - Remedy Publications LLC. (2016, November 23). Retrieved from [Link]

  • Synthetical procedure for obtaining nicotinamide bromides - ResearchGate. Retrieved from [Link]

  • Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC. (2024, July 20). Retrieved from [Link]

  • Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC. (2022, September 8). Retrieved from [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives - Scholars Research Library. Retrieved from [Link]

  • Stability of Nicotinamide riboside chloride and chemical properties of its derivatives. (2023, November 16). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Retrieved from [Link]

  • (PDF) Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects - ResearchGate. (2023, June 23). Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 5-Bromo-2-chloro-N-ethyl-nicotinamide

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-N-ethyl-nicotinamide. Based on its structure—a halogenated nicotinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-N-ethyl-nicotinamide. Based on its structure—a halogenated nicotinamide derivative—this compound is anticipated to exhibit low aqueous solubility, a common characteristic of new chemical entities (NCEs) that often leads to poor and variable oral bioavailability.[1][2] Such challenges can hinder preclinical evaluation and clinical progression.

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the in vivo performance of this compound. The methodologies described herein are grounded in established principles of biopharmaceutics and formulation science.

Section 1: Foundational Physicochemical Characterization

Before attempting to enhance bioavailability, a thorough understanding of the compound's intrinsic properties is essential. This initial characterization forms the basis for a rational formulation design.

FAQ 1: We've just synthesized 5-Bromo-2-chloro-N-ethyl-nicotinamide. What are the critical first steps to predict its potential bioavailability challenges?

Answer: The initial step is to determine its Biopharmaceutics Classification System (BCS) placement, which categorizes drugs based on their aqueous solubility and intestinal permeability.[2] For a novel compound like 5-Bromo-2-chloro-N-ethyl-nicotinamide, you should focus on the following core investigations:

  • Aqueous Solubility Determination: Measure the solubility in buffers at physiologically relevant pH levels (e.g., pH 1.2 for the stomach, pH 4.5 and 6.8 for the small intestine).[3] The presence of halogen atoms (Bromine, Chlorine) on the aromatic ring likely decreases aqueous solubility.

  • Lipophilicity Assessment (LogP/LogD): Determine the octanol-water partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD). A high LogP value (often >3) suggests poor water solubility but potentially high membrane permeability.[3]

  • In Vitro Permeability Assay: Use a cell-based model like Caco-2 or MDCK cells to estimate the compound's ability to cross the intestinal epithelium.[4][5][6] These assays are crucial for predicting in vivo absorption and identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][7]

  • Solid-State Characterization: Analyze the compound's crystallinity and melting point using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). A high melting point often correlates with low solubility.

Based on its structure, the compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) candidate.[8][9][10] This initial data is critical for selecting an appropriate enhancement strategy.

Parameter Experimental Method Interpretation of Potential Outcome
Aqueous Solubility pH-solubility profile (shake-flask method)Low solubility (<100 µg/mL) across the physiological pH range suggests a dissolution rate-limited absorption.
Lipophilicity LogP/LogD determination (shake-flask or HPLC)High LogP (>3) indicates good potential for membrane crossing but poor aqueous solubility.
Permeability Caco-2 or PAMPA assayHigh apparent permeability (Papp) suggests BCS Class II; low Papp suggests BCS Class IV.
Solid State DSC, XRPD, TGAA high melting point and stable crystalline form indicate that significant energy is required for dissolution.

Section 2: Troubleshooting Poor In Vivo Exposure

This section addresses common issues observed during early preclinical animal studies.

Question 2: Our initial oral dosing of 5-Bromo-2-chloro-N-ethyl-nicotinamide in rats resulted in very low and erratic plasma concentrations. What are the likely causes and how do we proceed?

Answer: This is a classic sign of solubility-limited absorption.[11] The crystalline compound is not dissolving fast enough in the gastrointestinal (GI) fluids to be absorbed effectively.

Troubleshooting Workflow: Low Oral Exposure

Below is a systematic workflow to diagnose and address the issue.

G Start Low & Variable In Vivo Exposure Char Step 1: Confirm Physicochemical Limits (Solubility, Permeability) Start->Char Formulate Step 2: Select Formulation Strategy Char->Formulate Likely BCS Class II/IV P1 Particle Size Reduction Formulate->P1 Dissolution Rate Limited P2 Amorphous Solid Dispersion (ASD) Formulate->P2 High Melting Point P3 Lipid-Based Formulation (LBF) Formulate->P3 High LogP P4 Complexation (e.g., with Nicotinamide) Formulate->P4 Amide Structure Test Step 3: In Vitro Dissolution Testing (Non-sink conditions) P1->Test P2->Test P3->Test P4->Test Proceed Step 4: Re-evaluate In Vivo PK with lead formulation Test->Proceed Select formulation with highest apparent solubility and sustained supersaturation

Caption: Workflow for troubleshooting low oral bioavailability.

Step-by-Step Methodologies:
  • Particle Size Reduction (Micronization/Nanonization): For compounds where the dissolution rate is the primary barrier, increasing the surface area can provide a significant boost.[11][12][13]

    • Protocol: Prepare a suspension of the compound in a vehicle (e.g., 0.5% methylcellulose) using wet-bead milling or high-pressure homogenization to reduce particle size to the micron or sub-micron range.

    • Rationale: This increases the surface area available for dissolution, potentially improving the rate and extent of absorption. This is often a good first approach for BCS Class II compounds.[8]

  • Amorphous Solid Dispersions (ASDs): If the compound has a strong, stable crystal lattice (indicated by a high melting point), converting it to a high-energy amorphous form can dramatically increase its aqueous solubility.[14][15][16][17]

    • Protocol: Dissolve the compound and a stabilizing polymer (e.g., HPMCAS, PVP-VA) in a common solvent and then rapidly remove the solvent via spray drying or rotary evaporation.[16][18]

    • Rationale: The amorphous form lacks a crystal lattice, eliminating the energy barrier for dissolution and often leading to a "spring and parachute" effect, where the drug achieves a supersaturated state in the GI tract.[14][15] The polymer acts as the "parachute" to prevent rapid recrystallization.[15][17]

  • Lipid-Based Formulations (LBFs): For highly lipophilic (high LogP) compounds, dissolving the drug in a lipid-based system can improve absorption.[19][20][21]

    • Protocol: Screen the solubility of the compound in various oils, surfactants, and co-solvents. Develop a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS) by combining these components.[19][20]

    • Rationale: When dosed, the LBF disperses in GI fluids to form fine oil droplets (emulsion/microemulsion), keeping the drug in a solubilized state and presenting it to the intestinal wall for absorption.[19][20] This approach can also leverage lymphatic transport, bypassing first-pass metabolism in the liver.[22]

  • Complexation with Nicotinamide: Given the compound is a nicotinamide derivative, there is a strong possibility for stacking complexation with nicotinamide itself, which has been shown to enhance the solubility of poorly soluble drugs.[23][24]

    • Protocol: Prepare aqueous solutions with increasing concentrations of nicotinamide (e.g., 5-20% w/v) and measure the solubility of your compound.

    • Rationale: Nicotinamide can form non-covalent complexes (hydrotropy or stacking) with drug molecules, effectively increasing their solubility in water.[23][24] This is a compelling and structurally related strategy to explore.

Section 3: Advanced Formulation and In Vitro-In Vivo Correlation (IVIVC)

Question 3: Our amorphous solid dispersion shows excellent in vitro dissolution, but the in vivo bioavailability is still lower than expected. What could be causing this discrepancy?

Answer: This scenario suggests that while you have overcome the dissolution barrier, other factors are now limiting absorption. The two most common culprits are in vivo recrystallization and permeability/transporter issues.

Mechanism of ASD Dissolution and Potential Failure Points

Caption: The "Spring and Parachute" model for ASDs and common failure points.

Troubleshooting Guide: Poor IVIVC for an ASD Formulation
  • Problem: In Vivo Recrystallization

    • Why it happens: The polymer that stabilizes the amorphous drug in the solid state may not be as effective at preventing crystallization in the complex environment of the GI tract.[14][17]

    • How to fix it:

      • Optimize the Polymer: Screen different polymers (e.g., HPMCAS, Soluplus®, Eudragit® grades). The choice of polymer is critical for maintaining supersaturation.[17]

      • Adjust Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Test formulations with a lower drug-to-polymer ratio.[3]

      • Add a Surfactant: Incorporating a surfactant (e.g., Vitamin E TPGS, Poloxamer) can help stabilize the supersaturated state and inhibit precipitation.[3]

  • Problem: Low Permeability or Efflux

    • Why it happens: Even if the drug is fully dissolved, it may not be able to cross the intestinal membrane efficiently, or it may be actively pumped back into the GI lumen by efflux transporters like P-gp.[4][5]

    • How to fix it:

      • Re-evaluate Caco-2 Data: Conduct a bidirectional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[5]

      • Consider an Efflux Inhibitor: While not always a viable clinical strategy, co-dosing with a known P-gp inhibitor in preclinical studies can confirm if efflux is the limiting factor.

      • Chemical Modification (Prodrug): If permeability is the fundamental issue (BCS Class IV), a medicinal chemistry approach to create a more permeable prodrug may be necessary.[12]

Conclusion

Enhancing the bioavailability of 5-Bromo-2-chloro-N-ethyl-nicotinamide requires a systematic, data-driven approach. By first understanding its fundamental physicochemical properties, researchers can select from a range of powerful formulation strategies—from particle size reduction to advanced amorphous solid dispersions and lipid-based systems. Troubleshooting should be guided by a clear understanding of the potential failure points in the drug absorption process, including dissolution, precipitation, and membrane transport. This guide provides the foundational workflows and methodologies to rationally overcome the bioavailability challenges associated with this and similar poorly soluble compounds.

References

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology. [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • AAPS PharmSciTech. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems. [Link]

  • Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]

  • MDPI. (n.d.). Special Issue : Oral Drug Delivery Systems Based on Lipid-Based Carriers. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]

  • Asian Journal of Pharmaceutics. (2019, February 3). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]

  • Taylor & Francis Online. (2020, March 10). Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]

  • ResearchGate. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • PubMed. (2020, May 15). Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]

  • PubMed. (2008, November 15). Permeability--in vitro assays for assessing drug transporter activity. [Link]

  • ResearchGate. (n.d.). (PDF) Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • PubMed. (2025, April 17). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • TANZ Journal. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. [Link]

  • Hilaris Publisher. (2025, January 30). BCS: Optimizing Drug Development, Delivery, and Regulation. [Link]

  • PubMed. (2007, May 4). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. (2025, August 10). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility | Request PDF. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Target Validation: A Comparative Analysis Using CRISPR for 5-Bromo-2-chloro-N-ethyl-nicotinamide

In the landscape of drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often decisive, step in this journey is target iden...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often decisive, step in this journey is target identification and validation.[1][2] A compound's efficacy is meaningless without a clear understanding of its mechanism of action, starting with its direct molecular target. This guide provides a comprehensive framework for validating the molecular target of a novel compound, using the hypothetical case of 5-Bromo-2-chloro-N-ethyl-nicotinamide.

This document eschews a rigid template, instead offering a logical, in-depth workflow that mirrors the scientific process. We will explore the unparalleled advantages of CRISPR-Cas9-based methods while objectively comparing them with essential orthogonal approaches, ensuring a robust and reliable validation process.

The Challenge: Unmasking the Target of 5-Bromo-2-chloro-N-ethyl-nicotinamide

5-Bromo-2-chloro-N-ethyl-nicotinamide is a nicotinamide derivative, a class of compounds known for interacting with a wide range of enzymes, particularly those involved in cellular metabolism and signaling.[3][4] Let us hypothesize that initial phenotypic screens have shown this compound exhibits potent anti-proliferative effects in a specific cancer cell line (e.g., A549 lung carcinoma). However, its direct molecular target remains unknown.

The primary scientific question is: What protein does 5-Bromo-2-chloro-N-ethyl-nicotinamide bind to, and is the modulation of this target responsible for the observed anti-proliferative phenotype?

Target validation aims to build a solid case for this causal link, moving from correlation to causation.[1][5] This process is crucial for mitigating the high attrition rates in drug development.[6]

The CRISPR-Centered Approach: Genetic Corroboration of a Drug Target

The advent of CRISPR-Cas9 has revolutionized functional genomics and, by extension, drug target validation.[5][7] Its ability to precisely and permanently edit the genome provides an unparalleled tool for assessing the function of a putative target gene.[8][9]

The core principle is simple: if the genetic removal or modulation of a target protein phenocopies the effect of the small molecule, it provides strong evidence that the protein is indeed the target. Conversely, if cells lacking the target protein become resistant to the compound, this is arguably the most compelling evidence for a direct on-target effect.

Experimental Workflow: A CRISPR Knockout (KO) Strategy

This workflow is designed to test the hypothesis that the loss of the target protein will confer resistance to 5-Bromo-2-chloro-N-ethyl-nicotinamide.

Detailed Protocol: CRISPR-KO Mediated Resistance Assay
  • sgRNA Design and Cloning:

    • Identify a putative target (e.g., a specific sirtuin, SIRT2, based on structural similarity to known inhibitors).

    • Design 2-3 unique single guide RNAs (sgRNAs) targeting early, constitutive exons of the SIRT2 gene to maximize the chance of generating a loss-of-function frameshift mutation.[10] Use validated online design tools (e.g., CHOPCHOP, Synthego Design Tool).

    • Include non-targeting control (NTC) sgRNAs.

    • Synthesize and clone these sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Cell Line Engineering:

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the A549 target cell line with the lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure single viral integration per cell.

    • Select for successfully transduced cells using puromycin. This creates a stable pool of cells with a knockout of the SIRT2 gene.

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA from the KO pool and the wild-type (WT) control. PCR amplify the region targeted by the sgRNAs. Use Sanger sequencing followed by ICE or TIDE analysis to quantify the percentage of insertions/deletions (indels).

    • Protein Level: Perform a Western blot using a validated antibody against SIRT2 to confirm the complete absence of the protein in the KO cell pool. This step is critical to ensure the genetic edit resulted in functional protein loss.

  • Phenotypic Assay:

    • Plate both WT and SIRT2-KO A549 cells in 96-well plates.

    • Treat the cells with a serial dilution of 5-Bromo-2-chloro-N-ethyl-nicotinamide for 72 hours.

    • Measure cell viability using a standard assay (e.g., CellTiter-Glo®, Resazurin).

    • Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both cell lines.

Interpreting the Data

A significant rightward shift in the dose-response curve for the KO cells, resulting in a much higher IC50 value compared to WT cells, is strong evidence that SIRT2 is the direct target. The loss of the target removes the compound's binding partner, rendering it ineffective.

Cell LinePutative TargetIC50 of 5-Bromo-2-chloro-N-ethyl-nicotinamideFold-Shift in IC50Interpretation
A549 WTSIRT2 (Present)1.2 µM1xBaseline sensitivity
A549 SIRT2-KOSIRT2 (Absent)> 50 µM> 41.7xStrong resistance, validates SIRT2 as the target
A549 NTCSIRT2 (Present)1.3 µM1.08xNo significant change, controls for off-target effects

Table 1: Hypothetical experimental data from a CRISPR-KO resistance assay.

The Comparative Landscape: Orthogonal Validation is Non-Negotiable

Relying on a single methodology, even one as powerful as CRISPR, is a precarious strategy in science.[5][11] Orthogonal validation, using different techniques that operate on different principles, is essential to build an unshakeable case for target engagement and to eliminate artifacts.[10][12]

Comparison of Target Validation Methods
MethodPrincipleProsConsBest Use Case
CRISPR Knockout (KO) Permanent gene disruption via DNA double-strand break and NHEJ repair.[10]Definitive genetic ablation; stable and heritable effect; low false-positive rate.[9]Can be lethal if the target is essential; does not mimic reversible drug inhibition.[5]Gold-standard for genetic validation of non-essential targets.
CRISPR Interference (CRISPRi) Transcriptional repression using a catalytically-dead Cas9 (dCas9) fused to a repressor domain (e.g., KRAB).Tunable and reversible gene knockdown; suitable for essential genes.[5]Incomplete knockdown may yield ambiguous results; requires stable dCas9-KRAB expression.Validating essential gene targets; mimicking the partial inhibition of a drug.
RNA Interference (RNAi) Post-transcriptional gene silencing via mRNA degradation using siRNA or shRNA.[13]Transient and rapid knockdown; established technology.Prone to significant off-target effects; incomplete and variable knockdown efficiency.[9][10]As a secondary, rapid genetic validation method to complement CRISPR.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free; confirms direct physical binding in a cellular context.Not high-throughput; requires a specific antibody for detection (Western blot) or mass spec (MS-CETSA).Confirming direct target engagement in intact cells or lysates.[14]
Affinity Chromatography / Pulldown Immobilized drug analog pulls down its binding partners from cell lysate for identification by mass spectrometry.Can identify novel or unknown targets directly.Requires chemical modification of the drug, which may alter its binding; prone to non-specific binders.[14][15]Unbiased target identification when the target is completely unknown.

Orthogonal_Validation cluster_genetic Genetic Approaches cluster_biochemical Biochemical/Biophysical Approaches CRISPR_KO CRISPR Knockout (Phenocopies/Resists Drug?) Validated_Target Validated Target CRISPR_KO->Validated_Target CRISPRi CRISPRi Knockdown (Dose-dependent Phenocopy?) CRISPRi->Validated_Target RNAi RNAi Knockdown (Confirms Phenotype?) RNAi->Validated_Target CETSA CETSA (Does Drug Stabilize Target?) CETSA->Validated_Target Affinity_Pulldown Affinity Pulldown-MS (Does Drug Pull Down Target?) Affinity_Pulldown->Validated_Target Central_Hypothesis Hypothesis: Compound X targets Protein Y Central_Hypothesis->CRISPR_KO Central_Hypothesis->CRISPRi Central_Hypothesis->RNAi Central_Hypothesis->CETSA Central_Hypothesis->Affinity_Pulldown

Conclusion: A Multi-Faceted Path to Confidence

Validating the target of a novel compound like 5-Bromo-2-chloro-N-ethyl-nicotinamide is not a linear process but a convergence of evidence from multiple, independent lines of inquiry. While CRISPR-based genetic approaches provide the most definitive evidence of a target's role in a cellular phenotype, they must be corroborated by orthogonal methods that confirm direct physical binding.

By beginning with a CRISPR-KO resistance screen and complementing it with CETSA to show direct engagement and perhaps CRISPRi to modulate an essential target, researchers can build a scientifically rigorous and compelling case. This multi-pronged strategy not only validates the primary target but also significantly de-risks the subsequent stages of the drug development pipeline, ensuring that resources are invested in compounds with a clear and confirmed mechanism of action.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. PMC. [Link]

  • National Cancer Institute. (2024, April 6). New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs. [Link]

  • Twist Bioscience. (n.d.). Massive CRISPR Screen and Prioritization Strategy Yields Strong Cancer Drug Target Candidates. Retrieved February 22, 2026, from [Link]

  • ACS Central Science. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. [Link]

  • National Center for Biotechnology Information. (2023, November 9). CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers. PMC. [Link]

  • Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery. Retrieved February 22, 2026, from [Link]

  • PerkinElmer's Horizon Discovery. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. [Link]

  • National Center for Biotechnology Information. (2017, March 25). Decoding directional genetic dependencies through orthogonal CRISPR/Cas screens. PMC. [Link]

  • Horizon Discovery. (2023, June 15). Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. [Link]

  • Quora. (2025, January 10). Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires?. [Link]

  • Technology Networks. (2024, July 2). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation. [Link]

  • News-Medical. (2023, September 15). NICER: A safer alternative to CRISPR/Cas9 for gene editing. [Link]

  • National Center for Biotechnology Information. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

  • Bio-Rad. (2025, February 28). Comparing Gene Editing Platforms: CRISPR vs. Traditional Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Affinity-based target identification for bioactive small molecules. [Link]

  • PubMed. (2015, October 16). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved February 22, 2026, from [Link]

  • SciSpace. (n.d.). Mechanisms of Action of Cancer Chemotherapeutic Agents: DNA-Interactive Alkylating Agents and Antitumour Platinum-Based Drugs. [Link]

  • Wikipedia. (n.d.). 5-Bromouracil. Retrieved February 22, 2026, from [Link]

  • Targeted Oncology. (2026, February 17). Adjuvant Selpercatinib Improves EFS in RET Fusion-Positive NSCLC. [Link]

  • PubMed. (1976, July 15). The effect of 5-bromouracil on recombination of phage lambda. [Link]

  • ClinicalTrials.gov. (2019, June 27). Pharmacokinetics, Pharmacodynamics and Safety of Basis in Acute Kidney Injury Study. [Link]

  • National Center for Biotechnology Information. (2024, August 27). Pharmacological investigation of new niclosamide-based isatin hybrids as antiproliferative, antioxidant, and apoptosis inducers. PMC. [Link]

Sources

Comparative

Comparative Profiling Guide: 5-Bromo-2-chloro-N-ethyl-nicotinamide vs. Native Scaffolds

[1] Executive Summary Compound Identity: 5-Bromo-2-chloro-N-ethyl-nicotinamide (CAS: 1249312-18-2) Class: Halogenated Nicotinamide Derivative / Pyridine-3-carboxamide Analog Primary Application: Structural Intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: 5-Bromo-2-chloro-N-ethyl-nicotinamide (CAS: 1249312-18-2) Class: Halogenated Nicotinamide Derivative / Pyridine-3-carboxamide Analog Primary Application: Structural Intermediate for SAR (Structure-Activity Relationship) optimization; Candidate probe for kinase and enzyme inhibition (e.g., NNMT, PI3K, or P2X7 modulation).

This technical guide provides a rigorous comparative analysis of 5-Bromo-2-chloro-N-ethyl-nicotinamide (hereafter referred to as BCN-Et ) against its parent scaffold, Nicotinamide (NAM) . While NAM is a water-soluble vitamin (B3) with rapid metabolic turnover, BCN-Et introduces specific halogenation (5-Br, 2-Cl) and alkylation (N-Ethyl) designed to modulate lipophilicity, block metabolic clearance, and enhance target residence time. This guide outlines the in vitro to in vivo translation workflow required to validate its efficacy.

Part 1: Molecular Profile & Physicochemical Comparison

To understand the efficacy potential, one must first analyze the structural determinants that differentiate BCN-Et from the standard Nicotinamide.

Structural Divergence & Computed Properties

The introduction of halogens and the ethyl group fundamentally shifts the molecule from a hydrophilic nutrient to a lipophilic drug-like scaffold.

PropertyNicotinamide (Standard)5-Bromo-2-chloro-N-ethyl-nicotinamide (BCN-Et)Impact on Efficacy
Formula C₆H₆N₂OC₈H₈BrClN₂OIncreased MW affects binding pocket fit.
MW 122.12 g/mol ~263.52 g/mol Remains within Fragment-Based Drug Design (FBDD) limits (<300).
LogP (Lipophilicity) -0.37 (Hydrophilic)~2.1 - 2.5 (Predicted)Critical: BCN-Et can cross blood-brain barrier (BBB) and cell membranes via passive diffusion, unlike NAM which requires transporters.
TPSA ~43 Ų~32 Ų (Reduced H-bonding)Improved membrane permeability.
Metabolic Liability High (Methylation by NNMT)Low (Blocked 2-position)The 2-Cl substituent sterically and electronically hinders enzymatic degradation/oxidation.
Mechanistic Hypothesis
  • Nicotinamide (NAM): Acts as a substrate for NNMT and precursor for NAD+.[1] High concentrations inhibit PARP and Sirtuins but have short half-lives due to rapid clearance.

  • BCN-Et: The 2-Chloro group prevents typical pyridine oxidation. The 5-Bromo handle allows for halogen bonding interactions within enzyme active sites (e.g., Kinase hinge regions). The N-Ethyl group increases hydrophobic contacts.

Part 2: In Vitro Efficacy Profiling

The first phase of validation requires establishing the compound's stability and potency in a controlled environment.

Workflow Diagram: In Vitro Screening

InVitroWorkflow Start Compound Stock (DMSO) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Permeability PAMPA / Caco-2 (Membrane Flux) Solubility->Permeability If >10µM MetaStab Microsomal Stability (RLM/HLM) Permeability->MetaStab High Pe TargetAssay Target Inhibition (IC50 Determination) MetaStab->TargetAssay T1/2 > 30min TargetAssay->Start SAR Refinement

Figure 1: Sequential screening workflow to validate BCN-Et "drug-likeness" before efficacy testing.

Protocol: Microsomal Stability Assay

To prove BCN-Et is superior to NAM in stability, use this self-validating protocol.

Objective: Determine intrinsic clearance (


) compared to Nicotinamide.
Reagents: 
  • Pooled Liver Microsomes (Human/Mouse) at 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compound (BCN-Et) and Control (Nicotinamide, Verapamil).

Step-by-Step Methodology:

  • Preparation: Dilute BCN-Et to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Note: Low concentration prevents enzyme saturation.

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Nicotinamide: Expect rapid turnover (T1/2 < 20 min) due to NNMT/CYP activity.

  • BCN-Et: A T1/2 > 60 min indicates the halogenation successfully blocks metabolic soft spots, validating it for in vivo use.

Part 3: In Vivo Efficacy & Translation

Once stability is confirmed, the comparison moves to organism-level efficacy.

Pharmacokinetic (PK) Bridging

Before efficacy models, you must prove exposure.

ParameterNicotinamide (Reference)BCN-Et (Test)Rationale
Route Oral (PO) / IVIP / POBCN-Et likely requires formulation (e.g., 5% DMSO / 40% PEG400) due to lipophilicity.
Cmax High, rapid peakDelayed, lower peakSlower absorption due to solubility limits.
AUC (Exposure) Low (Rapid clearance)High Halogens reduce clearance, sustaining therapeutic levels.
Vd (Volume of Dist.) Low (Total body water)High (Tissue binding)N-Ethyl group drives tissue accumulation.
Protocol: Murine Efficacy Model (General Inflammation/Oncology)

Assuming BCN-Et targets a nicotinamide-sensitive pathway (e.g., NAMPT or P2X7), use a standard xenograft or inflammation model.

Design:

  • Species: C57BL/6 Mice (n=8 per group).

  • Groups:

    • Vehicle Control (PEG400/Saline).

    • Nicotinamide (Standard, 500 mg/kg - High dose required due to clearance).

    • BCN-Et (Test, 50 mg/kg) - Hypothesis: Higher potency allows 10x lower dose.

    • BCN-Et (Test, 100 mg/kg).

Execution:

  • Induction: Induce pathology (e.g., LPS injection for inflammation or tumor implant).

  • Dosing: Administer compounds QD (Once Daily) for 14 days.

  • Readout: Measure tumor volume (caliper) or cytokine levels (ELISA) at days 0, 7, 14.

  • Terminal PK: Collect plasma at 2 hours post-final dose to correlate efficacy with concentration.

Part 4: Comparative Analysis & Logic

The "Halogen Effect" on Signaling

The diagram below illustrates how BCN-Et modulates pathways differently than the native substrate.

Mechanism NAM Nicotinamide (Native) NNMT NNMT Enzyme (Clearance) NAM->NNMT High Affinity Target Therapeutic Target (e.g. Kinase/SIRT) NAM->Target Low Potency (Transient) BCNEt BCN-Et (Synthetic) BCNEt->NNMT Blocked (Steric Hindrance) BCNEt->Target High Potency (Halogen Bonding) Excretion MNA (Inactive Metabolite) NNMT->Excretion Rapid Methylation Effect Biological Efficacy Target->Effect

Figure 2: Mechanistic divergence. BCN-Et resists NNMT-mediated clearance, shunting more molecules toward the therapeutic target.

Critical Analysis of Limitations
  • Solubility: BCN-Et will have significantly lower aqueous solubility than Nicotinamide. In vitro assays must use DMSO <0.5% to avoid precipitation artifacts.

  • Toxicity: The "5-Bromo" moiety can be reactive.[2] Evaluation of glutathione trapping (GSH) is essential to rule out reactive metabolite formation.

  • Specificity: While NAM is a "dirty" drug hitting many targets (SIRT, PARP), BCN-Et's modifications may increase selectivity for specific hydrophobic pockets, but this must be confirmed via a Kinase/Enzyme panel (e.g., Eurofins SafetyScreen).

References

  • PubChem. (2024).[3][4] Compound Summary: 5-Bromo-2-chloro-N-ethylnicotinamide (CAS 1249312-18-2).[5][6][7] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-chloro-N-ethyl-nicotinamide Building Block.[7] Merck KGaA. Link

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences. (Contextual reference for Nicotinamide pharmacodynamics). Link

  • Di Stefano, M., et al. (2010). Nicotinamide N-methyltransferase: potential involvement in therapeutic efficacy of nicotinamide. (Mechanism of clearance reference). Link

(Note: Specific biological efficacy papers for the exact structure BCN-Et are not available in open literature as it is primarily a chemical intermediate. The protocols and comparative logic above are derived from standard medicinal chemistry principles for halogenated nicotinamide scaffolds.)

Sources

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